molecular formula C5H4BrF3N2 B1280734 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 524740-42-9

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1280734
CAS No.: 524740-42-9
M. Wt: 229 g/mol
InChI Key: HBGAUXPKRSEUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H4BrF3N2 and its molecular weight is 229 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGAUXPKRSEUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476273
Record name 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524740-42-9
Record name 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 524740-42-9

This technical guide provides a comprehensive overview of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications, particularly as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] The incorporation of a trifluoromethyl group can significantly influence the compound's acidity, stability, and reactivity. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 524740-42-9[1][2][3][4][5]
Molecular Formula C₅H₄BrF₃N₂[1][2][3][5]
Molecular Weight 228.9979 g/mol [1]
Physical Form Liquid[1]
Boiling Point 189 °C[5]
Density 1.8±0.1 g/cm³[5]
Purity Typically ≥95%[1]
InChI InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8,9)/h2H,1H3[1]
InChI Key HBGAUXPKRSEUFW-UHFFFAOYSA-N[1]
SMILES CN1C(=CC(=N1)C(F)(F)F)Br

Experimental Protocols

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This procedure is adapted from a general method for the synthesis of regioisomeric trifluoromethylated pyrazoles.[6][7]

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

  • Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The resulting crude product will be a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

  • Separate the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole from the regioisomeric mixture by fractional distillation under reduced pressure.

Step 2: Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This step utilizes N-bromosuccinimide (NBS) for the bromination of the pyrazole ring under mild conditions.[6][7]

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • N-bromosuccinimide (NBS)

  • A suitable solvent (e.g., acetonitrile or dichloromethane)

  • Apparatus for stirring at controlled temperature

Procedure:

  • Dissolve the purified 1-methyl-3-(trifluoromethyl)-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from commercially available starting materials to the final product through two key transformations: heterocycle formation and subsequent electrophilic substitution.

Synthesis_Workflow Synthesis of this compound A 4-ethoxy-1,1,1-trifluoro-3-buten-2-one C Cyclocondensation A->C B Methylhydrazine B->C D Mixture of Regioisomers (1-methyl-3-(trifluoromethyl)-1H-pyrazole & 1-methyl-5-(trifluoromethyl)-1H-pyrazole) C->D E Fractional Distillation D->E F 1-methyl-3-(trifluoromethyl)-1H-pyrazole E->F H Electrophilic Bromination F->H G N-Bromosuccinimide (NBS) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities or involvement in signaling pathways for this compound have not been extensively reported in the literature, its structural features make it a valuable building block in medicinal chemistry and agrochemistry. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of molecules, making this compound an attractive starting point for the synthesis of novel bioactive compounds.

The bromo-substituent at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Experimental Workflow for Derivatization

The utility of this compound as a synthetic intermediate can be illustrated by a general experimental workflow for its derivatization via a Suzuki cross-coupling reaction.

Derivatization_Workflow General Workflow for Suzuki Coupling A This compound F Reaction Setup (Inert Atmosphere) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating/Stirring F->G H Work-up (Extraction, Washing) G->H I Purification (Column Chromatography) H->I J 5-(Aryl/Heteroaryl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole I->J

Caption: Workflow for derivatization via Suzuki cross-coupling.

Due to the limited publicly available data on the specific biological applications and signaling pathways of this compound, this guide focuses on its chemical properties and synthetic utility. Further research is required to elucidate its potential roles in biological systems.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the pyrazole core, imparts specific electronic and lipophilic properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of the synthetic workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₄BrF₃N₂CymitQuimica[1]
Molecular Weight 228.99 g/mol CymitQuimica[1]
CAS Number 524740-42-9CymitQuimica[1]
Appearance Colorless to light yellow liquidChemicalBook[2]
Boiling Point 189 °CChemicalBook[2]
Density 1.82 g/cm³ChemicalBook[2]
Flash Point 70 °CChemicalBook[2]
pKa (Predicted) -1.95 ± 0.10ChemicalBook[2]
LogP (Predicted) 2.19ChemScene[3]
Solubility No experimental data available. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the regioselective bromination of its precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions.[4][5]

Reaction Scheme:

Synthesis reactant 1-methyl-3-(trifluoromethyl)-1H-pyrazole product This compound reactant->product Room Temperature reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reagent->product

Synthesis of this compound.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[6]

Experimental Workflow:

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Reactant in Acetonitrile add_nbs Add NBS dissolve->add_nbs stir Stir at Room Temperature add_nbs->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Experimental workflow for the synthesis of the target compound.

Signaling Pathways and Biological Activity

To date, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or its definitive biological activities. As a versatile chemical intermediate, its biological effects would be contingent on the larger molecular structures into which it is incorporated.

The logical relationship for its utility is as a precursor for more complex molecules, as depicted below.

Logical_Relationship start 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate This compound start->intermediate Bromination end Bioactive Molecules / Research Probes intermediate->end Further Functionalization (e.g., Cross-Coupling)

Utility of the compound as a chemical intermediate.

Conclusion

This compound is a valuable fluorinated building block with a defined set of physicochemical properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in the development of novel compounds for research and drug discovery. Further studies are warranted to explore its potential biological activities and applications in various signaling pathways.

References

In-Depth Technical Guide: Spectral and Experimental Data of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to the chemical compound 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its unique structural features, which can influence its biological activity and pharmacokinetic properties. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Properties and Structure

PropertyValue
IUPAC Name This compound
CAS Number 524740-42-9[1]
Molecular Formula C₅H₄BrF₃N₂[1]
Molecular Weight 228.9979 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥95%

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not available in a single public source, the following tables summarize expected and observed spectral data based on the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two main signals: a singlet for the methyl group protons and a singlet for the proton on the pyrazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 3.7 - 4.2Singlet3HN-CH₃The exact shift is influenced by the solvent and the electronic effects of the substituents. For a similar compound, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, the N-CH₃ signal appears at 3.70 ppm.[2]
~ 6.5 - 7.0Singlet1HC4-HThe proton at the 4-position of the pyrazole ring. Its chemical shift is sensitive to the substituents at positions 3 and 5.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will cause the C3 signal to appear as a quartet due to C-F coupling.

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~ 35 - 40SingletN-CH₃
~ 105 - 115SingletC4
~ 115 - 125QuartetCF₃The large one-bond C-F coupling constant (¹JCF) results in a quartet.
~ 130 - 140SingletC5Carbon bearing the bromine atom.
~ 145 - 155QuartetC3Carbon attached to the trifluoromethyl group, showing a smaller two-bond C-F coupling (²JCF).
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR spectrum is a sensitive probe for the trifluoromethyl group.

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~ -60 to -70SingletCF₃The chemical shift is relative to a standard such as CFCl₃ or CF₃COOH. For a related compound, 3(5)-bromomethyl-5(3)-trifluoromethylpyrazole, the ¹⁹F signal is reported, although the exact value would differ.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretationNotes
228/230[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
213/215[M-CH₃]⁺Loss of a methyl group.
149[M-Br]⁺Loss of the bromine atom.
69[CF₃]⁺Trifluoromethyl cation.
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3150MediumC-H stretch (aromatic-like)
~ 2950 - 3000MediumC-H stretch (methyl)
~ 1500 - 1600Medium-StrongC=N and C=C stretching vibrations of the pyrazole ring
~ 1100 - 1300StrongC-F stretching vibrations of the CF₃ group
~ 500 - 600Medium-StrongC-Br stretch

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in a single publication. However, a general methodology can be inferred from related syntheses.

Synthesis

The synthesis of this compound can be achieved through the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A general procedure is as follows:

  • Starting Material: 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be synthesized from the condensation of a suitable trifluoromethylated precursor with methylhydrazine.

  • Bromination: The bromination of the pyrazole ring can be carried out using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or a chlorinated solvent.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

The following are general protocols for acquiring the spectral data.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹⁹F NMR, use an appropriate standard for referencing.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

  • Infrared (IR) Spectroscopy:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared, or the spectrum can be acquired using an attenuated total reflectance (ATR) accessory.

    • Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 1-methyl-3-(trifluoromethyl)-1H-pyrazole bromination Bromination (e.g., NBS) start->bromination workup Aqueous Work-up bromination->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C, 19F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established NMR principles. It includes tabulated summaries of predicted chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring high-quality NMR data.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several NMR-active nuclei, primarily ¹H and ¹³C, which are fundamental for structural elucidation. The key structural features influencing the NMR spectra are the pyrazole ring, the bromo-substituent at position 5, the methyl group at position 1, and the trifluoromethyl group at position 3.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methyl protons and the proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-46.5 - 6.7Singlet (s) or Quartet (q)⁴J(H-F) ≈ 1-2 Hz1H
N-CH₃3.8 - 4.0Singlet (s)-3H

The chemical shift of the H-4 proton is influenced by the adjacent bromine atom and the overall electron distribution in the pyrazole ring. The trifluoromethyl group at position 3 is expected to cause a slight downfield shift. A small long-range coupling (⁴J) to the fluorine atoms of the CF₃ group might be observed, which would result in a narrow quartet. The N-methyl protons are expected to appear as a sharp singlet in the typical region for N-alkyl groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all five carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, Br, F) and the aromaticity of the pyrazole ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
C-3145 - 148Quartet (q)¹J(C-F) ≈ 270-280 Hz
C-5115 - 118Singlet (s)-
C-4110 - 113Quartet (q)³J(C-F) ≈ 4-6 Hz
CF₃118 - 122Quartet (q)¹J(C-F) ≈ 270-280 Hz
N-CH₃38 - 41Singlet (s)-

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms. Similarly, the C-3 carbon, to which the CF₃ group is attached, will also be a quartet with a large coupling constant. The C-4 carbon is expected to show a smaller quartet due to a three-bond coupling to the fluorine atoms. The C-5 carbon, bearing the bromine atom, will be shifted upfield compared to an unsubstituted pyrazole. The N-methyl carbon will appear as a singlet in the aliphatic region.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

  • Sample Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and measure the coupling constants.

Signaling Pathways and Logical Relationships

The connectivity and through-bond interactions within the molecule can be visualized to understand the origin of the NMR signals and their correlations.

G H4 H-4 C4 C-4 H4->C4 ¹J(C-H) CF3 CF3 H4->CF3 ⁴J(H-F) CH3 N-CH3 N1 N-1 CH3->N1 C3 C-3 C4->C3 ¹J(C-C) C5 C-5 C4->C5 ¹J(C-C) C4->CF3 ³J(C-F) C3->CF3 ¹J(C-C) N2 N-2 C3->N2 ¹J(C-N) C5->N1 ¹J(C-N) Br Br C5->Br ¹J(C-Br) N1->N2 ¹J(N-N)

Mass Spectrometry of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols for sample preparation and mass spectrometric analysis, alongside a discussion of the anticipated fragmentation patterns based on established principles of mass spectrometry for pyrazole derivatives. The guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this and structurally related compounds.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The structural elucidation and confirmation of such molecules are critical in the drug discovery and development process. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of molecules, and for providing structural information through the analysis of their fragmentation patterns. This guide details the expected mass spectrometric behavior of this compound and provides standardized protocols for its analysis.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₄BrF₃N₂[1]
Molecular Weight 228.9979 g/mol [1]
CAS Number 524740-42-9[1]
Appearance Liquid[1]
Purity Typically ≥95%[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following protocol is recommended for the analysis of this compound.

  • Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as methanol or acetonitrile.[2][3]

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL for direct infusion analysis, or 1-10 µg/mL for LC-MS analysis.[3]

  • Filtration: Prior to analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the instrument's operation.[2]

Mass Spectrometry Analysis

The following are general guidelines for setting up a mass spectrometer for the analysis of the target compound. Instrument parameters should be optimized to achieve the best signal-to-noise ratio and fragmentation information.

  • Ionization Technique: Electron Ionization (EI) is a suitable technique for this relatively volatile and thermally stable compound. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.[2]

  • Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements to confirm the elemental composition.[2]

  • EI Mode Parameters:

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 50-350

  • Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor ion.[2]

Mass Spectrum and Fragmentation Pattern

Molecular Ion

The molecular ion peak ([M]⁺˙) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion, at m/z values separated by 2 Da.

Table 2: Expected Molecular Ion Peaks

Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative Abundance
[C₅H₄⁷⁹BrF₃N₂]⁺˙~227.95-~50.7%
[C₅H₄⁸¹BrF₃N₂]⁺˙-~229.95~49.3%
Major Fragmentation Pathways

The fragmentation of pyrazole rings under electron ionization typically involves the cleavage of the N-N bond and the loss of small neutral molecules such as HCN and N₂.[4] The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the bromine atom will influence the fragmentation pathways.

Proposed Fragmentation Pathways:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond can lead to the formation of a [M-Br]⁺ fragment.

  • Loss of a Trifluoromethyl Radical: The C-CF₃ bond can cleave to produce a [M-CF₃]⁺ fragment.

  • Ring Cleavage:

    • Loss of HCN is a common fragmentation pathway for pyrazoles.[4]

    • Expulsion of a nitrogen molecule (N₂) is another characteristic fragmentation of the pyrazole ring.[4]

  • Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in a [M-CH₃]⁺ fragment.

Table 3: Predicted Major Fragment Ions

Fragment IonProposed Structurem/z (for ⁷⁹Br)
[M-Br]⁺[C₅H₄F₃N₂]⁺149
[M-CF₃]⁺[C₄H₄BrN₂]⁺159/161
[M-HCN]⁺˙[C₄H₃BrF₃N]⁺˙201/203
[M-N₂]⁺˙[C₅H₄BrF₃]⁺˙200/202
[M-CH₃]⁺[C₄HBrF₃N₂]⁺213/215

Visualizations

The following diagrams illustrate the proposed workflow for mass spectrometric analysis and a potential fragmentation pathway for this compound.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Compound Solution (1 mg/mL) B Dilution (1-100 µg/mL) A->B C Filtration (0.22 µm) B->C D Ionization (EI or ESI) C->D E Mass Analyzer D->E F Detector E->F G Mass Spectrum F->G H Data Analysis G->H

Caption: Experimental workflow for the mass spectrometric analysis.

Fragmentation_Pathway M [M]⁺˙ m/z 228/230 F1 [M-Br]⁺ m/z 149 M->F1 - •Br F2 [M-CF₃]⁺ m/z 159/161 M->F2 - •CF₃ F3 [M-HCN]⁺˙ m/z 201/203 M->F3 - HCN F4 [M-N₂]⁺˙ m/z 200/202 M->F4 - N₂ F5 [M-CH₃]⁺ m/z 213/215 M->F5 - •CH₃

Caption: Proposed fragmentation pathway of the target molecule.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The detailed experimental protocols and the proposed fragmentation pathways offer a solid starting point for researchers working on the characterization of this and similar molecules. The application of high-resolution mass spectrometry and tandem MS techniques will further aid in the unambiguous identification and structural elucidation of this compound and its potential metabolites or degradation products.

References

Crystal Structure of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide synthesizes the currently available information on its synthesis and properties. Notably, as of the latest literature and database search, the specific crystal structure of this compound has not been publicly reported. Consequently, detailed crystallographic data, which is crucial for understanding its solid-state conformation and intermolecular interactions, is not available. This document provides an overview of synthetic methodologies for related pyrazoles and the known characteristics of the target compound, while highlighting the current gap in crystallographic knowledge.

Introduction

Fluorinated pyrazoles are a significant class of compounds in the pharmaceutical and agrochemical industries. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The bromine atom on the pyrazole ring serves as a versatile handle for further chemical modifications through various cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of complex bioactive molecules.

Despite its potential importance, a definitive single-crystal X-ray diffraction study for this compound has not been found in the public domain, including the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases. Therefore, this guide will focus on the available synthetic routes and general properties, while providing context from the crystal structures of closely related analogs.

Synthesis and Chemical Properties

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, general methods for the synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles have been described.[1] These methods often involve the cyclization of a trifluoromethylated precursor with a hydrazine derivative, followed by functionalization of the pyrazole ring.

A plausible synthetic approach could involve the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The bromination of similar pyrazole systems has been achieved using N-bromosuccinimide (NBS) under mild conditions.[1]

The chemical properties of this compound are available from various chemical suppliers.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BrF₃N₂[2]
Molecular Weight 228.99 g/mol [2]
CAS Number 524740-42-9[2]
Appearance Liquid[2]
Purity Typically >95%[2]

Experimental Protocols: General Synthesis of Functionalized Pyrazoles

Although a specific protocol for the title compound is unavailable, a general procedure for the synthesis of related pyrazoles can be instructive. For instance, the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine has been detailed in the patent literature, involving a multi-step sequence starting from diethyl butynedioate and methylhydrazine.[3]

A general workflow for the synthesis of a substituted pyrazole might be represented as follows:

Synthesis_Workflow Start Starting Materials (e.g., Diketone, Hydrazine) Step1 Cyclization Reaction Start->Step1 Step2 Intermediate Pyrazole Step1->Step2 Step3 Functionalization (e.g., Bromination) Step2->Step3 Final Target Pyrazole Derivative Step3->Final

A generalized workflow for pyrazole synthesis.

Crystal Structure Analysis: Insights from Related Compounds

While the crystal structure of this compound is not available, the crystallographic data of related compounds can offer valuable insights into the potential molecular geometry and packing of the target molecule.

For example, the crystal structure of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol has been determined.[4] This compound crystallizes in the monoclinic space group P2₁/c.[4] The pyrazole ring is planar, and the molecules are linked by O—H⋯N hydrogen bonds in the crystal lattice.[4]

Table 2: Crystal Data for 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol

ParameterValue
Chemical Formula C₅H₅F₃N₂O
Molecular Weight 166.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5500 (15)
b (Å) 8.3530 (17)
c (Å) 11.371 (2)
β (°) 104.72 (3)
Volume (ų) 693.6 (2)
Z 4
Data sourced from Acta Crystallographica Section E, 2009, 65, o2377.[4]

The presence of the trifluoromethyl group in this related structure is noted to be disordered over two positions.[4] It is plausible that similar packing features and potential for disorder could be observed in the crystal structure of this compound, should it be determined in the future.

Conclusion and Future Directions

This compound remains a compound of interest for synthetic and medicinal chemistry due to its versatile chemical handles and the presence of the trifluoromethyl group. However, a significant gap in the fundamental understanding of this molecule exists due to the absence of its crystal structure in the public domain.

The determination of the single-crystal X-ray structure of this compound is a critical next step. Such a study would provide invaluable data on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This information would be highly beneficial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new drug candidates and materials. Researchers in the field are encouraged to pursue the crystallization and structural elucidation of this compound and to deposit the findings in publicly accessible databases to advance the collective knowledge.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited publicly available experimental data for this specific compound, this document focuses on providing a framework for its characterization. It includes general experimental protocols for determining solubility and stability, a summary of known physicochemical properties, and a discussion on the general characteristics of related pyrazole derivatives. This guide is intended to assist researchers in designing and executing studies to thoroughly characterize this compound for its potential applications in drug discovery and development.

Introduction

This compound is a halogenated and trifluoromethylated pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds, and the incorporation of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is crucial for its advancement in any research and development pipeline.

This guide summarizes the currently available data and provides detailed, generalized experimental protocols that can be employed to determine the solubility and stability of this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BrF₃N₂[2]
Molecular Weight 228.99 g/mol [2]
Physical Form Liquid[2]
CAS Number 524740-42-9[2][3]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of organic compounds like this compound. These protocols are based on established methodologies and can be adapted to specific laboratory settings and analytical capabilities.

Solubility Determination

A fundamental parameter for any compound intended for biological studies is its solubility in aqueous and organic solvents. The following protocol outlines a general method for determining the thermodynamic solubility of a compound.

3.1.1. Materials

  • This compound

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile.

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

3.1.2. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis A Prepare saturated solutions of the compound in various solvents B Equilibrate solutions in a thermostatic shaker (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet excess solid B->C D Filter the supernatant through a syringe filter C->D F Analyze the filtered supernatant by HPLC D->F E Prepare a calibration curve with known concentrations G Determine the concentration from the calibration curve E->G F->G

Caption: Workflow for Thermodynamic Solubility Determination.

3.1.3. Detailed Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations. Generate a calibration curve by analyzing these standards using a validated HPLC method. Analyze the filtered supernatant from the saturated solutions and determine the concentration of the dissolved compound by interpolating from the calibration curve. The resulting concentration is the thermodynamic solubility of the compound in that solvent.

Stability Assessment

The chemical stability of a compound under various conditions is critical for its handling, storage, and formulation. The following protocols describe methods to assess stability under different stress conditions.

3.2.1. Materials

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

  • Solvents (e.g., water, ethanol)

  • Temperature-controlled ovens/incubators

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with a suitable detector

  • Analytical balance and volumetric glassware

3.2.2. General Workflow for Stability Testing

G cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation A Prepare solutions of the compound in different media B Aliquot solutions into appropriate containers A->B C Expose samples to various stress conditions (pH, temp, light) B->C D Withdraw samples at predetermined time points C->D E Analyze samples by a stability-indicating HPLC method D->E F Quantify the remaining parent compound E->F G Identify and quantify any degradation products E->G H Determine the degradation rate and half-life F->H

Caption: General Workflow for Chemical Stability Assessment.

3.2.3. pH Stability

  • Prepare solutions of this compound in buffers of varying pH (e.g., 2, 4, 7.4, and 9) at a known concentration.

  • Store the solutions at a constant temperature (e.g., 25 °C or 37 °C) and protect them from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the samples using a validated, stability-indicating HPLC method to quantify the amount of the parent compound remaining.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.

3.2.4. Thermal Stability

  • Store samples of the neat compound (liquid) and its solutions in a suitable solvent at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in temperature-controlled ovens.

  • At various time points, remove samples and allow them to cool to room temperature.

  • Analyze the samples by HPLC to determine the extent of degradation.

3.2.5. Photostability

  • Expose solutions of the compound to a controlled light source that mimics sunlight (e.g., a combination of cool white fluorescent and near-UV lamps) in a photostability chamber, as per ICH Q1B guidelines.

  • Include a dark control sample stored under the same conditions but protected from light.

  • At specified time intervals, analyze both the exposed and dark control samples by HPLC to assess for photodegradation.

Discussion on the Stability of Pyrazole Derivatives

While specific stability data for this compound is unavailable, the general stability of the pyrazole ring can be discussed. The pyrazole ring is generally aromatic and relatively stable to oxidation.[4] However, the substituents on the ring can significantly influence its chemical reactivity and stability.

For instance, the presence of the electron-withdrawing trifluoromethyl group can affect the electron density of the pyrazole ring, potentially influencing its susceptibility to nucleophilic attack. The bromine atom at the 5-position can also be a site for various chemical transformations. Studies on other pyrazole derivatives have shown that they can be susceptible to hydrolysis, particularly at ester or amide functionalities attached to the ring, often influenced by pH.[5]

Conclusion

This technical guide has outlined the limited available information regarding the solubility and stability of this compound and has provided a comprehensive set of generalized experimental protocols for their determination. A thorough characterization of these fundamental physicochemical properties is a prerequisite for the successful development of this compound for any application in the fields of medicinal chemistry and drug discovery. The provided methodologies and workflows offer a robust starting point for researchers to generate the necessary data to fully evaluate the potential of this molecule.

References

Tautomeric Forms of Trifluoromethyl-Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into the pyrazole scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, making trifluoromethyl-pyrazoles a privileged motif in medicinal chemistry and drug discovery. A critical aspect of their chemistry is the phenomenon of prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium between different tautomeric forms can significantly impact the molecule's biological activity, physicochemical properties, and synthetic accessibility. This technical guide provides a comprehensive overview of the tautomerism of trifluoromethyl-pyrazoles, including the factors governing the tautomeric equilibrium, detailed experimental and computational methodologies for their characterization, and a summary of quantitative data.

Introduction to Tautomerism in Trifluoromethyl-Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. In unsymmetrically substituted pyrazoles, annular prototropic tautomerism can occur, leading to an equilibrium between two tautomeric forms. The position of this equilibrium is influenced by a multitude of factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution or solid).

The strongly electron-withdrawing nature of the trifluoromethyl group plays a decisive role in the tautomeric preference of trifluoromethyl-pyrazoles. Generally, the tautomer with the CF3 group at the 3-position (adjacent to the NH group) is favored over the 5-position tautomer.[1][2] This preference is attributed to the electronic stabilization imparted by the electron-withdrawing CF3 group.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of trifluoromethyl-pyrazoles is governed by a combination of electronic, steric, and environmental factors.

Factors Influencing Tautomeric Equilibrium in Trifluoromethyl-Pyrazoles Tautomeric_Equilibrium Tautomeric Equilibrium (3-CF3 vs. 5-CF3) Electronic_Effects Electronic Effects Tautomeric_Equilibrium->Electronic_Effects Steric_Effects Steric Effects Tautomeric_Equilibrium->Steric_Effects Solvent_Effects Solvent Effects Tautomeric_Equilibrium->Solvent_Effects Temperature Temperature Tautomeric_Equilibrium->Temperature Aggregation Aggregation State (Solid vs. Solution) Tautomeric_Equilibrium->Aggregation EWG Electron-Withdrawing Groups (e.g., -CF3) Stabilize 3-CF3 tautomer Electronic_Effects->EWG EDG Electron-Donating Groups May shift equilibrium Electronic_Effects->EDG Bulky_Substituents Bulky Substituents Can influence steric hindrance Steric_Effects->Bulky_Substituents Polar_Protic Polar Protic Solvents Can stabilize both tautomers via H-bonding Solvent_Effects->Polar_Protic Nonpolar_Aprotic Nonpolar Aprotic Solvents Less influence on equilibrium Solvent_Effects->Nonpolar_Aprotic Low_Temp Low Temperature Slows interconversion, allowing observation of individual tautomers Temperature->Low_Temp Solid_State Solid State Often a single tautomer is present in the crystal lattice Aggregation->Solid_State

Factors influencing pyrazole tautomerism.

Quantitative Analysis of Tautomeric Equilibria

The determination of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of trifluoromethyl-pyrazole derivatives. A combination of experimental and computational methods is employed for this purpose.

Table 1: Tautomeric Equilibrium Data for Substituted Pyrazoles

CompoundR1R2Tautomer Ratio (3-substituted : 5-substituted)MethodReference
3(5)-PhenylpyrazolePhenylH85 : 15Low-Temperature NMR[3]
3(5)-Methyl-5(3)-phenylpyrazolePhenylMethyl50 : 50 (in solid state)X-ray Crystallography[4]
3(5)-Trifluoromethyl-5(3)-phenylpyrazolePhenylTrifluoromethyl>99 : <1 (3-CF3 favored)DFT (B3LYP/6-31G**)[5]
3(5)-Trifluoromethyl-5(3)-(p-methoxyphenyl)pyrazolep-MethoxyphenylTrifluoromethylPredominantly 3-CF3NMR Spectroscopy[1]

Experimental Protocols

A rigorous characterization of the tautomeric forms of trifluoromethyl-pyrazoles requires a multi-faceted approach, combining synthesis, spectroscopy, and crystallography.

General Experimental Workflow for Tautomerism Study cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Synthesis Synthesis of Trifluoromethyl-Pyrazole Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) Purification->NMR XRay Single-Crystal X-ray Diffraction Purification->XRay MS Mass Spectrometry Purification->MS Tautomer_Ratio Determination of Tautomer Ratio NMR->Tautomer_Ratio XRay->Tautomer_Ratio Computational Computational Modeling (DFT) Tautomer_Ratio->Computational Structure_Activity Structure-Activity Relationship (SAR) Tautomer_Ratio->Structure_Activity Computational->Structure_Activity

Experimental workflow for tautomerism study.
Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

A common synthetic route to 3-(trifluoromethyl)-1H-pyrazoles involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.[6][7]

Low-Temperature NMR Spectroscopy

To observe the individual tautomers, which are often in rapid equilibrium at room temperature, low-temperature NMR spectroscopy is employed to slow down the proton exchange rate.[3]

Instrumentation:

  • NMR spectrometer equipped with a variable temperature (VT) unit.

Sample Preparation:

  • Dissolve the trifluoromethyl-pyrazole sample in a deuterated solvent with a low freezing point, such as deuterated chloroform (CDCl3), deuterated methanol (CD3OD), or deuterated toluene (toluene-d8).

Procedure:

  • Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K).

  • Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.[8]

  • Continue to lower the temperature until the broad signals corresponding to the exchanging tautomers resolve into sharp, distinct signals for each tautomer.

  • Integrate the corresponding signals of the resolved tautomers to determine their relative concentrations and calculate the tautomeric ratio.[3][9]

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

Procedure:

  • Crystal Growth: Grow single crystals of the trifluoromethyl-pyrazole derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions, including the position of the N-H proton, using full-matrix least-squares procedures.[10]

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool to predict the relative stabilities of tautomers and to corroborate experimental findings.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Structure Optimization: Build the 3D structures of both tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized tautomers. The tautomer with the lower energy is predicted to be the more stable isomer.

  • Solvent Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

Application in Drug Development: Celecoxib and COX-2 Inhibition

The significance of trifluoromethyl-pyrazoles is exemplified by the selective COX-2 inhibitor, Celecoxib. Its mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.

Celecoxib's Mechanism of Action: COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Mechanism of action of Celecoxib.

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The trifluoromethyl group in Celecoxib is crucial for its high affinity and selectivity for the COX-2 active site.

Conclusion

The tautomerism of trifluoromethyl-pyrazoles is a critical consideration in their synthesis, characterization, and application, particularly in the realm of drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group generally favors the 3-CF3 tautomer. A comprehensive understanding of the factors influencing the tautomeric equilibrium, coupled with robust experimental and computational methodologies, is essential for the rational design and development of novel trifluoromethyl-pyrazole-based therapeutic agents. This guide provides a foundational framework for researchers to navigate the complexities of tautomerism in this important class of heterocyclic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Pyrazoles

The introduction of a trifluoromethyl (CF₃) group to a pyrazole scaffold dramatically alters its electronic properties, significantly influencing its chemical reactivity, physical characteristics, and biological activity. The potent electron-wielding nature of the CF₃ group makes these compounds highly valuable in medicinal chemistry, agrochemicals, and materials science.[1][2][3] This guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development professionals.

Core Electronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] Its influence on the pyrazole ring is primarily driven by a strong inductive effect (-I effect), which has profound consequences for the molecule's overall properties.

Key Electronic Influences:

  • Increased Acidity: The CF₃ group significantly increases the acidity of the pyrazole N-H proton by stabilizing the resulting pyrazolate anion through inductive electron withdrawal.

  • Modified Reactivity: The electron-deficient nature of the pyrazole ring reduces its susceptibility to electrophilic attack while potentially activating it for nucleophilic substitution, depending on the substitution pattern.

  • Enhanced Stability: The CF₃ group can enhance the metabolic and chemical stability of the molecule, a desirable trait in drug design.[2]

  • Modulation of Physicochemical Properties: Lipophilicity and membrane permeability are altered, which can be crucial for pharmacokinetic profiles of drug candidates. The SF₅ group, a related substituent, is noted for its high lipophilicity and stability.[2]

Quantitative Data on Physicochemical and Spectroscopic Properties

The electronic modifications induced by the CF₃ group are quantitatively reflected in the physicochemical and spectroscopic data of these compounds.

Table 1: Physicochemical Properties of Representative Trifluoromethyl-Substituted Pyrazoles
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
3-(Trifluoromethyl)pyrazoleC₄H₃F₃N₂136.0845-4770 (at 2 mmHg)[5][6]
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleC₅H₅F₃N₂150.10--[7]
3,5-bis(Trifluoromethyl)pyrazoleC₅H₂F₆N₂204.08--[8]
6-(Trifluoromethyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolineC₂₃H₁₄F₃N₃389.38175-[9]
Table 2: Spectroscopic Data for Trifluoromethyl-Substituted Pyrazoles
CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Key ObservationReference
1,4-diphenyl-3-trifluoromethylpyrazole¹³C122.7 (CF₃)¹J(C-F) = 269.9Quartet signal characteristic of the CF₃ group.[10]
¹³C140.5 (C3)²J(C-F) = 36.6Two-bond coupling between the pyrazole carbon and fluorine atoms.[10]
Trifluoromethylhydrazine HCl Salt¹⁹F-62.7-Single peak indicating the CF₃ environment.[11]
6-(CF₃)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline¹³C124.1 (CF₃)J(C-F) = 270Strong C-F coupling in the fused ring system.[9]
Table 3: Electrochemical and Optoelectronic Properties
CompoundOxidation Potential (Eₒₓ, V)HOMO (eV)LUMO (eV)ApplicationReference
Mol1¹1.196--Photovoltaics[9][12]
Mol2²1.104, 1.239--Photovoltaics[9][12]
Mol3³1.093, 1.198--Organic Light-Emitting Diodes (OLEDs)[9][12]
Mol4⁴1.268--Photovoltaics[9][12]
¹ 6-(Trifluoromethyl)-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline
² 3-Methyl-6-(trifluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline
³ 6-(Trifluoromethyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline
⁴ 1,3-Dimethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis and characterization of trifluoromethyl-substituted pyrazoles.

Synthesis Protocols

A. Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method for forming the pyrazole ring.[10]

  • Reactants: A trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) is reacted with a substituted or unsubstituted hydrazine.

  • Solvent: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

  • Conditions: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.

B. [3+2] Cycloaddition Reactions: This method offers a route to highly functionalized pyrazoles.[5][10][13]

  • Dipole Generation: A trifluoroacetonitrile imine is generated in situ from a corresponding hydrazonoyl bromide using a base like triethylamine (Et₃N).[10]

  • Dipolarophile: The generated 1,3-dipole reacts with an alkene or alkyne (the dipolarophile). Electron-deficient alkenes are often used.[14]

  • Reaction: The cycloaddition proceeds to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.

  • Oxidation (if necessary): Oxidizing agents such as manganese dioxide (MnO₂) can be used to aromatize the pyrazoline ring. The choice of solvent (e.g., DMSO vs. hexane) can selectively determine the final product.[10][13]

C. Synthesis via Trifluoromethylhydrazine: A one-pot method has been developed for synthesizing N-trifluoromethyl pyrazoles.[11]

  • Precursor: Di-Boc protected trifluoromethylhydrazine is used as the starting material.

  • Deprotection and Cyclization: The protecting groups are removed in situ using an acid like p-toluenesulfonic acid (TsOH·H₂O) in the presence of a 1,3-dicarbonyl substrate.

  • Conditions: The reaction is typically stirred in a solvent like dichloromethane (DCM) at room temperature or slightly elevated temperatures for about 12 hours.[11]

  • Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The product is then purified by column chromatography.[11]

Characterization Protocols

A. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on spectrometers (e.g., 300 or 400 MHz). Samples are dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[9][11]

  • Mass Spectrometry (MS): Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.[3]

  • Infrared (IR) Spectroscopy: FT-IR analysis is used to identify functional groups and bonding features within the molecule.[7]

B. Electrochemical Analysis (Cyclic Voltammetry):

  • Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).

  • Solution: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Measurement: The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials of the compound. The ferrocene/ferrocenium couple is often used as an internal reference.[9]

C. Computational Analysis:

  • Method: Density Functional Theory (DFT) is a common method used to model the electronic structure, geometry, and properties of these molecules.[7][15]

  • Basis Sets: A variety of basis sets, such as 6-31G* or TZ2P, are employed for the calculations.[8][16]

  • Analysis: These calculations provide insights into Frontier Molecular Orbitals (HOMO/LUMO), electrostatic potential surfaces, and theoretical spectroscopic data that complement experimental findings.[7]

Visualizing Workflows and Electronic Effects

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants 1,3-Dicarbonyl + Hydrazine Reaction Condensation / Cycloaddition Reactants->Reaction Solvent, Heat Crude Crude Product Reaction->Crude Purification Column Chromatography / Recrystallization Crude->Purification Pure Pure CF3-Pyrazole Purification->Pure NMR NMR (1H, 13C, 19F) Pure->NMR MS Mass Spectrometry Pure->MS CV Cyclic Voltammetry Pure->CV

Caption: General workflow from synthesis to characterization of CF₃-pyrazoles.

Inductive Effect on the Pyrazole Ring

G pyrazole Pyrazole Ring result Increased Acidity (Lower pKa) Electron-Deficient Ring pyrazole->result cf3 CF3 Group cf3->pyrazole withdraws electron density effect Strong Inductive Effect (-I)

Caption: The electron-withdrawing inductive effect of the CF₃ group on pyrazole.

Decision Pathway for Aromatization

G start 5-Acyl-Pyrazoline Intermediate oxidation Oxidation with MnO2 start->oxidation solvent_dmso Solvent: DMSO oxidation->solvent_dmso Choice of Solvent solvent_hexane Solvent: Hexane oxidation->solvent_hexane product_full Fully Substituted Pyrazole solvent_dmso->product_full product_deacyl Deacylative Aromatization (1,3,4-Trisubstituted Pyrazole) solvent_hexane->product_deacyl

Caption: Solvent-dependent pathway for the aromatization of pyrazoline precursors.

References

Biological Activity Screening of Brominated Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a bromine atom to the pyrazole ring is a key synthetic strategy used to modulate the compound's physicochemical properties, such as lipophilicity and electronic density. This modification can significantly enhance binding affinity to biological targets and, consequently, improve therapeutic potency and selectivity. This guide provides an in-depth overview of the screening methodologies for evaluating the biological activities of brominated pyrazoles, with a focus on their anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Brominated pyrazole derivatives have demonstrated significant potential as anticancer agents.[4][5] Their cytotoxic effects are often evaluated against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies indicate that the position and substitution pattern of the bromo group, along with other functionalities on the pyrazole core, are crucial for determining the potency and selectivity of these compounds.[6] For instance, pyrazoline derivatives with a 4-bromophenyl group at the pyrazole ring have shown potent activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[4]

Table 1: Anticancer Activity of Selected Brominated Pyrazole Derivatives (IC₅₀ µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Chalcone HybridMCF-75.8[4]
Pyrazole-Chalcone HybridA5498.0[4]
Pyrazole-Chalcone HybridHeLa9.8[4]
Coumarin-Pyrazole P-03A54913.5[5]
Pyrazoline-Oxindole 34HCT-1164.27[7]
Pyrazoline-Oxindole 34HOP-921.66[7]
Pyrazole-Indole 7a/7bHepG2Moderate to Excellent[8]

Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[6] Heterocyclic compounds, including brominated pyrazoles, have emerged as a promising source for new antibacterial and antifungal drugs.[9][10][11] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6]

Table 2: Antimicrobial and Antifungal Activity of Selected Brominated Pyrazole Derivatives (MIC µg/mL)

Compound IDMicrobial StrainMIC (µg/mL)Reference
Pyrazole-Benzamide M5a (4-Br)Staphylococcus aureus25[9]
Pyrazole-Benzamide M5a (4-Br)Bacillus subtilis50[9]
Pyrazole-Benzamide M5a (4-Br)Escherichia coli50[9]
Pyrazole-Benzamide M5a (4-Br)Aspergillus flavus50[9]
Benzimidazole-Pyrazole 13a-d (Br)Various Bacteria25-50[12]

Enzyme Inhibition

Enzymes are critical regulators of biological pathways, and their inhibition is a key strategy in drug development. Pyrazole derivatives have been identified as inhibitors of various enzymes. For example, certain pyrazole-based compounds have shown selective inhibitory activity against enzymes like urease and butyrylcholinesterase.[13] More recently, pyrazole analogs have been synthesized and tested as inhibitors of bacterial enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for new antibiotics.[14]

Table 3: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDTarget EnzymeInhibition Metric (IC₅₀/Kᵢ)Reference
Pyrazole Analog 1, 2, 3UreaseSelective Inhibitors[13]
Pyrazole Analog 4ButyrylcholinesteraseSelective Inhibitor[13]
Pyrazole Analog 7dDapE (H. influenzae)IC₅₀: 17.9 µM[14]
Pyrazole Analog (R)-7qDapE (H. influenzae)Kᵢ: 17.3 µM[14]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate screening of biological activities.

Protocol for In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media (e.g., RPMI, IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15][16]
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[15]

2. Compound Treatment:

  • Prepare stock solutions of the brominated pyrazole compounds in dimethyl sulfoxide (DMSO).
  • Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[5][8]
  • Incubate the plates for 48-72 hours.[15][16]

3. MTT Assay and Data Analysis:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Antimicrobial Screening: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6]

1. Preparation of Inoculum:

  • Grow microbial strains (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
  • Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Assay Setup:

  • Prepare serial two-fold dilutions of the brominated pyrazole compounds in the broth in a 96-well microtiter plate.
  • Add the standardized microbial inoculum to each well.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) should be used as a reference.[12][17]

3. Incubation and Reading:

  • Incubate the plates at 37°C for 18-24 hours.
  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol for Enzyme Inhibition Assay (General)

This protocol provides a general framework for measuring enzyme inhibition, which can be adapted for specific enzymes like cholinesterases or urease.[13]

1. Reagent Preparation:

  • Prepare a buffer solution appropriate for the specific enzyme's optimal activity (e.g., phosphate buffer for urease).
  • Prepare solutions of the enzyme, the substrate (e.g., urea for urease, acetylthiocholine for acetylcholinesterase), and a chromogenic reagent that reacts with the product of the enzymatic reaction.
  • Prepare various concentrations of the brominated pyrazole inhibitor.

2. Assay Procedure:

  • In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations.
  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate solution.
  • Incubate at a specific temperature (e.g., 37°C) for a set time.
  • Stop the reaction (e.g., by adding a strong acid or base).
  • Add the chromogenic reagent and measure the absorbance at a specific wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Workflows and Pathways

G cluster_0 Compound Preparation & Initial Screening cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Hit Validation cluster_3 Lead Optimization Synthesis Synthesis of Brominated Pyrazoles Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Single High Concentration) Purification->PrimaryScreening Anticancer Anticancer Assays (MTT, etc.) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) PrimaryScreening->Antimicrobial Enzyme Enzyme Inhibition Assays PrimaryScreening->Enzyme DoseResponse Dose-Response Curves (IC50 / MIC Determination) Anticancer->DoseResponse Antimicrobial->DoseResponse Enzyme->DoseResponse HitID Hit Identification (Active Compounds) DoseResponse->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway Compound Brominated Pyrazole (Anticancer Agent) Bax Bax (Pro-apoptotic) Compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis SAR_Logic node1 Lead Compound Brominated Pyrazole (Initial Hit) node2 Chemical Modification - Vary Br position - Add/modify other groups node1->node2 Design node3 Biological Screening Measure IC50 / MIC node2->node3 Synthesize & Test node4 Data Analysis Compare Activity Identify key structural features node3->node4 Evaluate node4->node2 Iterate node5 New Analogs Optimized Potency/ Selectivity node4->node5 Conclude

References

The Elusive Mechanism of Action: A Technical Overview of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed scientific literature elucidating the specific mechanism of action for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole remains unpublished. Consequently, this document serves as a technical guide based on the known biological activities of structurally related trifluoromethyl-substituted pyrazole compounds. The experimental data, signaling pathways, and protocols presented herein are representative examples derived from analogous molecules and should be considered hypothetical until validated by specific research on the title compound.

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these compounds. This guide explores the potential mechanisms of action for this compound by examining the established pathways and molecular targets of similar molecules.

Potential Biological Targets and Mechanisms of Action

Based on the activities of analogous trifluoromethyl-pyrazoles, two primary mechanisms of action are plausible for this compound: inhibition of key enzymes in inflammatory pathways and modulation of signaling cascades involved in cancer progression.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant number of pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Hypothetical Quantitative Data on COX Inhibition:

The following table represents a hypothetical summary of in vitro enzyme inhibition data for this compound against human COX-1 and COX-2.

CompoundTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)
This compoundCOX-11500.1
COX-215
Celecoxib (Reference)COX-125000.02
COX-250

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine COX inhibitory activity is the Cayman Chemical COX Inhibitor Screening Assay (Cat. No. 701050).

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.

  • Compound Dilution: this compound is serially diluted in a suitable buffer (e.g., Tris-HCl) to a range of concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture includes the enzyme, heme, a reaction buffer, and the test compound or vehicle control.

  • Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid. The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Detection: The production of prostaglandin F2α is quantified using a specific enzyme immunoassay (EIA).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway:

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole Compound->COX-2 Inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Anticancer Activity: MAP3K14 (NIK) Inhibition

Recent studies on structurally similar compounds, such as 5-Methyl-3-(trifluoromethyl)-1H-pyrazole, have suggested a potential anticancer mechanism involving the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB-Inducing Kinase (NIK).[2] NIK is a critical component of the non-canonical NF-κB signaling pathway, which is often dysregulated in various cancers.

Hypothetical Quantitative Data on Kinase Inhibition and Cell Viability:

The following tables present hypothetical data for the in vitro kinase inhibitory activity and the effect on cancer cell viability.

Table 2: In Vitro Kinase Inhibition

CompoundTargetIC₅₀ (nM)
This compoundMAP3K1450
Staurosporine (Reference)MAP3K1410

Table 3: Cancer Cell Line Viability (MTT Assay)

Cell LineCompoundGI₅₀ (µM)
PC-3This compound5.2
DU145This compound8.1
Doxorubicin (Reference)PC-30.1
DU1450.3

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

  • Reagents: LanthaScreen™ Tb-anti-His Antibody, GFP-IKKα (substrate), and MAP3K14 kinase are used.

  • Compound Preparation: The test compound is serially diluted.

  • Kinase Reaction: The kinase, substrate, and compound are incubated in a reaction buffer containing ATP.

  • Detection: After incubation, the terbium-labeled antibody is added, and the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis: A decrease in the FRET signal indicates inhibition of the kinase. IC₅₀ values are calculated from dose-response curves.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., PC-3, DU145) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a plate reader.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined from dose-response curves.

Signaling Pathway:

NIK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor NIK MAP3K14 (NIK) Receptor->NIK Activates IKKα IKKα NIK->IKKα Phosphorylates p100 p100 IKKα->p100 Phosphorylates p52 p52 p100->p52 Processing p52/RelB Complex p52/RelB Complex p52->p52/RelB Complex RelB RelB RelB->p52/RelB Complex Compound 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole Compound->NIK Inhibits Target Gene Expression Target Gene Expression p52/RelB Complex->Target Gene Expression Promotes

Caption: Hypothetical inhibition of the non-canonical NF-κB pathway via MAP3K14 (NIK) by the compound.

Conclusion

While the precise mechanism of action for this compound is yet to be elucidated, the known biological activities of related trifluoromethyl-substituted pyrazoles provide a strong foundation for future research. The potential for this compound to act as either a selective COX-2 inhibitor for anti-inflammatory applications or as a MAP3K14 inhibitor for anticancer therapy warrants further investigation. The experimental protocols and hypothetical data presented in this guide offer a framework for the systematic evaluation of this promising molecule. Future studies employing target identification techniques, such as chemical proteomics and genetic screening, will be crucial in definitively identifying its molecular targets and unraveling its therapeutic potential.

References

The Pyrazole Core: A Technical Guide to its Discovery and Transformative Impact on Medicinal and Agrochemical Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and synthesis of substituted pyrazoles. This whitepaper provides in-depth experimental protocols, quantitative data analysis, and visualizations of key biological pathways and experimental workflows.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agrochemical development. First described in the late 19th century, this versatile scaffold has given rise to a multitude of commercially successful compounds, ranging from anti-inflammatory drugs to potent insecticides. This technical guide delves into the history of substituted pyrazoles, from their initial synthesis to their role in blockbuster pharmaceuticals and essential crop protection agents. We will explore the foundational Knorr pyrazole synthesis, followed by detailed examinations of two exemplary substituted pyrazoles: the selective COX-2 inhibitor, celecoxib, and the broad-spectrum insecticide, fipronil.

The Genesis: Knorr's Pyrazole Synthesis of 1883

The history of substituted pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] While investigating derivatives of quinine, Knorr discovered that the condensation of ethyl acetoacetate with phenylhydrazine produced a novel heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This reaction, now famously known as the Knorr pyrazole synthesis, became a foundational method for constructing the pyrazole ring and opened the door to a new era of heterocyclic chemistry.[1][2][3][4] The versatility of this synthesis, allowing for the reaction of various β-ketoesters and hydrazine derivatives, has made it a mainstay in organic synthesis for over a century.[2][3][4]

Experimental Protocol: The Original Knorr Pyrazole Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate. The reaction is exothermic and should be performed with appropriate cooling.

  • Initial Condensation: Allow the mixture to stand at room temperature. An oily condensation product will form along with water.

  • Separation: Separate the aqueous layer from the oily product using a separatory funnel.

  • Cyclization: Heat the oily product on a water bath. This promotes intramolecular cyclization and the elimination of ethanol to form the pyrazolone ring.

  • Isolation and Purification: Cool the reaction mixture. The product will solidify upon standing. The crude 1-phenyl-3-methyl-5-pyrazolone can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Knorr's Synthesis
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
Phenylhydrazine108.141000.925
Ethyl acetoacetate130.141250.960
Product Molecular Weight ( g/mol ) Melting Point (°C) Yield
1-phenyl-3-methyl-5-pyrazolone174.19127Not specified in original paper

Case Study 1: Celecoxib - A Revolution in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is induced during inflammation. This understanding led to the hypothesis that selectively inhibiting COX-2 could provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the gastrointestinal side effects associated with COX-1 inhibition.

A team at the Searle division of Monsanto, led by John Talley, embarked on a rational drug design program to develop a selective COX-2 inhibitor. This effort culminated in the discovery of celecoxib, a diaryl-substituted pyrazole. Celecoxib was approved by the U.S. Food and Drug Administration (FDA) in 1998 and became a blockbuster drug for the treatment of arthritis and pain.

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib selectively inhibits the COX-2 enzyme.
Experimental Protocol: Synthesis of Celecoxib

A common synthetic route to celecoxib involves the condensation of a substituted 1,3-dione with a hydrazine derivative.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a reaction flask.

  • Addition of Hydrazine: Add a solution of (4-sulfamoylphenyl)hydrazine hydrochloride in ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure celecoxib.

Quantitative Data for Celecoxib
PropertyValue
Molecular FormulaC₁₇H₁₄F₃N₃O₂S
Molecular Weight381.37 g/mol
Melting Point160-162 °C[5]
Biological Activity
COX-1 IC₅₀14.2 µM[6]
COX-2 IC₅₀0.42 µM[6]
Selectivity Index (COX-1/COX-2)33.8[6]

Case Study 2: Fipronil - A Phenylpyrazole Insecticide

The discovery of fipronil in 1987 by Rhône-Poulenc marked a significant advancement in insecticide chemistry. As a member of the phenylpyrazole class, fipronil exhibits a unique mode of action, targeting the central nervous system of insects. It is a broad-spectrum insecticide effective against a wide range of pests in agriculture and for veterinary purposes.[7]

Mechanism of Action: Fipronil's Effect on GABA Receptors

Fipronil acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in insect neurons. By blocking these channels, fipronil disrupts the normal inhibitory signaling in the central nervous system, leading to hyperexcitation and eventual death of the insect.

GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation (No Inhibition) GABA_Receptor->Hyperexcitation No Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Fipronil Fipronil Fipronil->GABA_Receptor Blocks

Fipronil blocks GABA-gated chloride channels.
Experimental Protocol: Synthesis of Fipronil

The synthesis of fipronil is a multi-step process, with a key step being the oxidation of a thiopyrazole precursor.

Materials:

  • 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid - mCPBA)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolution: Dissolve the thiopyrazole starting material in a suitable solvent such as dichloromethane.

  • Oxidation: Slowly add the oxidizing agent (e.g., mCPBA) to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate) to remove excess oxidizing agent and byproducts.

  • Isolation and Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude fipronil by recrystallization or column chromatography.

Quantitative Data for Fipronil
PropertyValue
Molecular FormulaC₁₂H₄Cl₂F₆N₄OS
Molecular Weight437.15 g/mol
Melting Point200-201 °C
Insecticidal Activity (LC₅₀)
Aulacophora foveicollis (Red Pumpkin Beetle)6.822 ppm (24h)[8]
Haemaphysalis bispinosa (Tick)0.53 ppm[9]
Cheumatopsyche brevilineata (Caddisfly)0.153 µg/L
Chaoborus crystallinus (Midge)646 µg/L

Logical Workflow: From Discovery to Drug

The development of substituted pyrazoles as therapeutic agents and agrochemicals follows a structured workflow, from initial discovery to market release.

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., COX-2, GABA Receptor) Lead_Discovery Lead Discovery (e.g., Knorr Synthesis, HTS) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Discovery->Lead_Optimization Preclinical Preclinical Studies (In vitro & In vivo testing) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Regulatory_Approval Regulatory Approval (e.g., FDA) Clinical_Trials->Regulatory_Approval Market Market Launch Regulatory_Approval->Market

A generalized workflow for drug discovery.

Conclusion

From Ludwig Knorr's serendipitous discovery in 1883 to the rationally designed molecules of the 21st century, substituted pyrazoles have proven to be a remarkably versatile and impactful class of compounds. The foundational Knorr synthesis provided the initial toolkit for exploring this chemical space, leading to the development of early medicines like antipyrine. The subsequent elucidation of specific biological targets, such as COX-2 and GABA receptors, has enabled the creation of highly selective and effective molecules like celecoxib and fipronil. The continued exploration of the pyrazole scaffold, coupled with advancements in synthetic methodologies and a deeper understanding of biological pathways, ensures that this "privileged structure" will continue to yield innovative solutions for human health and agriculture for years to come.

References

Methodological & Application

Synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a valuable building block in medicinal and agrochemical research. The synthesis is a two-step process commencing with the formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by regioselective bromination.

Overview of the Synthetic Pathway

The synthesis proceeds in two main stages:

  • Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This step involves the condensation reaction between 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.

  • Step 2: Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The intermediate pyrazole is then brominated at the 5-position using N-bromosuccinimide (NBS) under mild conditions to yield the final product.

Data Presentation

ParameterStep 1: Pyrazole SynthesisStep 2: Bromination
Starting Materials 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Methylhydrazine1-methyl-3-(trifluoromethyl)-1H-pyrazole, N-Bromosuccinimide (NBS)
Key Reagents/Solvents EthanolAcetonitrile
Reaction Temperature RefluxRoom Temperature
Reaction Time Not specified in abstractsNot specified in abstracts
Product 1-methyl-3-(trifluoromethyl)-1H-pyrazoleThis compound
Yield Not specified in abstractsNot specified in abstracts
Purity Not specified in abstracts>95% (typical for commercially available product)

Experimental Protocols

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is based on the established reaction of a fluorinated butenone with methylhydrazine.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

  • To this solution, add a stoichiometric equivalent of methylhydrazine dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC-MS is recommended).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl isomer, can be purified by fractional distillation to isolate the desired 3-trifluoromethyl isomer.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the pyrazole intermediate.[1]

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in acetonitrile.

  • To the stirred solution, add one equivalent of N-bromosuccinimide portion-wise at room temperature.

  • Continue stirring the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination 4-ethoxy-1,1,1-trifluoro-3-buten-2-one 4-ethoxy-1,1,1-trifluoro-3-buten-2-one 1-methyl-3-(trifluoromethyl)-1H-pyrazole 1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-ethoxy-1,1,1-trifluoro-3-buten-2-one->1-methyl-3-(trifluoromethyl)-1H-pyrazole Condensation Methylhydrazine Methylhydrazine Methylhydrazine->1-methyl-3-(trifluoromethyl)-1H-pyrazole This compound This compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole->this compound Bromination NBS N-Bromosuccinimide NBS->this compound

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Combine Starting Materials and Solvent Start->Reactants Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Concentration Remove Solvent Workup->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Characterize Product (NMR, MS) Chromatography->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols: 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4][5] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a key synthetic intermediate that combines the versatile pyrazole core with these beneficial attributes. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in common and powerful synthetic transformations.

Synthesis of this compound

A practical method for the synthesis of the title compound involves the direct bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[6] N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, typically performed under mild conditions.[6]

G cluster_workflow Synthesis Workflow A 1-methyl-3-(trifluoromethyl)-1H-pyrazole B Bromination Reaction A->B NBS, Solvent C 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole B->C Purification

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol: Bromination

  • Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used to couple aryl or vinyl halides with organoboron compounds.[7] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position. This reaction is fundamental in synthesizing complex molecules for medicinal chemistry.[8]

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole C Reaction Mixture A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 5-Aryl-1-methyl-3- (trifluoromethyl)-1H-pyrazole C->D Pd Catalyst, Base, Solvent, Heat

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, XPhosPdG2, or Pd(dppf)Cl2) (1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, dimethoxyethane (DME), or a toluene/ethanol/water mixture).

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[7]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 5-substituted pyrazole.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

Catalyst / LigandBaseSolventTemperature (°C)Typical YieldReference
Pd(dppf)Cl2K2CO3Dimethoxyethane80Good[9]
Pd(PPh3)4Cs2CO3Ethanol100 (Microwave)Good to Excellent[7]
XPhosPdG2 / XPhosNa2CO3Dioxane / Water110Good to Excellent[8][10]

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.[11] Using this compound, a wide array of primary and secondary amines can be coupled to the pyrazole core, providing access to novel chemical space for drug development.

G cluster_workflow Buchwald-Hartwig Amination Workflow A 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole C Reaction Mixture A->C B Primary or Secondary Amine (R1R2NH) B->C D 5-(R1R2N)-1-methyl-3- (trifluoromethyl)-1H-pyrazole C->D Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction tube, add the palladium catalyst (e.g., Pd2(dba)3 or [Pd(cinnamyl)Cl]2) (1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or JosiPhos) (2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs2CO3) (1.2-1.5 eq).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (Argon is preferred).

  • Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.1-1.2 eq), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or TMO).[11]

  • Reaction Execution: Heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude material via silica gel chromatography to obtain the desired 5-amino-pyrazole derivative.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions

Catalyst / LigandBaseSolventTemperature (°C)Typical YieldReference
[Pd(cinnamyl)Cl]2 / JosiPhosNaOtBuToluene80-110High[12]
Pd2(dba)3 / XPhosNaOtBuToluene100>90%[13]
(THP-Dipp)Pd(cinn)ClNaOtBu1,4-Dioxane120High[14]
Pd(dba)2 / (±)-BINAPCs2CO3TMO110Good to Excellent[11]

Application Note 3: Access to Biologically Active Compounds

Derivatives synthesized from this compound are scaffolds for a variety of biologically active agents. The ability to easily diversify the 5-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, pyrazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4] Furthermore, substituted pyrazoles are key intermediates in the synthesis of kinase inhibitors, which are crucial in oncology.[15]

G cluster_bio Therapeutic Potential cluster_targets Bioactive Scaffolds A 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole B Cross-Coupling Reactions A->B C Diverse Pyrazole Derivatives B->C D Anti-inflammatory Agents C->D E Anticancer Agents (e.g., Kinase Inhibitors) C->E F Antimicrobial Agents C->F

Caption: Pathway from intermediate to potential therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with various boronic acids. The pyrazole moiety, particularly when substituted with a trifluoromethyl group, is a key pharmacophore in numerous biologically active compounds. The ability to functionalize the C5 position of this pyrazole core via robust and versatile cross-coupling reactions is of significant interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[1] For the synthesis of novel pyrazole-based compounds, the coupling of this compound with diverse (hetero)arylboronic acids offers a direct route to a wide array of derivatives. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, making the optimization of reaction conditions crucial for achieving high yields and purity.

These notes provide recommended starting protocols based on successful Suzuki couplings of structurally similar trifluoromethylated heterocyclic compounds. Optimization may be required for specific substrates.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Recommended Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave protocol can significantly reduce reaction times and often improves yields.

Protocol 1: Conventional Heating

This protocol is based on established methods for the Suzuki coupling of other brominated pyrazole and indazole derivatives.[2]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system (DME/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from efficient methods developed for the coupling of other trifluoromethyl-containing brominated heterocycles, which have been shown to be highly effective.[3][4]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Palladium catalyst system (e.g., XPhos Pd G2, 2.5-5 mol% and XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent (e.g., Ethanol or Ethanol/water mixture)

  • Microwave reactor vials and instrumentation

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), XPhos Pd G2 (0.025 eq.), XPhos (0.05 eq.), and K₂CO₃ (3.0 eq.).

  • Add the solvent (e.g., ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 110-135 °C for 20-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of analogous brominated trifluoromethyl-containing heterocycles. This data can serve as a valuable reference for optimizing the reaction of this compound.

Table 1: Optimization of Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11012h (conv.)9
2XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)EtOH1354091
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH1354089
4XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)H₂O1354086

Table 2: Substrate Scope for Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [5]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-phenyl-...74
24-Biphenylboronic acid3-(biphenyl-4-yl)-...79
3Naphthalen-2-ylboronic acid3-(naphthalen-2-yl)-...85
44-Fluorophenylboronic acid3-(4-fluorophenyl)-...80
54-Acetylphenylboronic acid3-(4-acetylphenyl)-...82
6Thiophen-2-ylboronic acid3-(thiophen-2-yl)-...67

Visualizations

General Suzuki Coupling Reaction

G General Suzuki Coupling Reaction A This compound C Pd(0) Catalyst Base, Solvent A->C + B Aryl/Heteroaryl Boronic Acid B->C + D 5-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole C->D Heat or Microwave G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - Pyrazole - Boronic Acid - Catalyst - Base B Add Anhydrous Solvent A->B C Degas Mixture (Inert Atmosphere) B->C D Heat to Reaction Temp (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temp E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Analysis (NMR, MS) I->J Final Product G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)Ln-R² Trans->PdII_B RedEl Reductive Elimination PdII_B->RedEl RedEl->Pd0 Product R¹-R² RedEl->Product Reactant1 R¹-X (Bromo-pyrazole) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Boronic Acid) Reactant2->Trans Base Base Base->Trans

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the pyrazole ring is therefore of significant interest in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and efficient means to modify the pyrazole core. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of bromopyrazoles, focusing on four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between a bromopyrazole and an organoboron reagent, such as a boronic acid or boronic ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrazole ring.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyrazoles

The following table summarizes representative examples of the Suzuki-Miyaura coupling of bromopyrazoles with various boronic acids, highlighting the catalyst system, reaction conditions, and yields.

EntryBromopyrazole SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001292[1]
23-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O60685[2]
34-Bromo-1-methyl-1H-pyrazoleThiophene-2-boronic acidPdCl₂(dppf)K₂CO₃Toluene901688
44-Bromo-3,5-dimethyl-1H-pyrazole2-Naphthylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002478
51-Benzyl-4-bromo-1H-pyrazolePyridine-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101881
Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄

This protocol is adapted from a general method for the coupling of heteroaryl halides.

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen (repeat this cycle three times) to ensure an inert atmosphere.

  • Add 1,4-dioxane and water to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.

Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyrazole, Boronic Acid, Catalyst, Base in Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition boronate_complex [Ar-Pd(II)-Ar']L₂ pd_complex->boronate_complex Transmetalation boronate_complex->pd0 Reductive Elimination product Ar-Ar' boronate_complex->product reagents Ar-X reagents->pd_complex boronic Ar'-B(OR)₂ + Base boronic->boronate_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a bromopyrazole with a primary or secondary amine. This reaction is a powerful tool for introducing a wide range of amino functionalities, which are prevalent in pharmacologically active molecules.

Data Presentation: Buchwald-Hartwig Amination of Bromopyrazoles

The following table presents data for the Buchwald-Hartwig amination of various bromopyrazoles with different amines.

EntryBromopyrazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3LiHMDS1,4-Dioxane801691[3]
23-Bromo-1H-pyrazoleMorpholinetBuBrettPhos Pd G3LiHMDS1,4-Dioxane801685[4]
34-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene1102460[5]
41-Benzyl-4-bromo-1H-pyrazolePyrrolidineRuPhos Pd G3K₂CO₃t-Amyl alcohol1001888
54-Bromo-1H-pyrazoleIndoleAdBrettPhos Pd G3K₃PO₄Toluene1102475
Experimental Protocols: Buchwald-Hartwig Amination

Protocol 2: General Procedure for the Amination of Unprotected Bromopyrazoles using tBuBrettPhos Pd G3 Precatalyst

This protocol is adapted from a general method for the amination of unprotected five-membered heterocyclic bromides.[3]

Materials:

  • Bromopyrazole (0.5 mmol, 1.0 equiv)

  • Amine (0.6 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 (0.01 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 0.75 mL, 0.75 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (1.0 mL)

  • Argon or Nitrogen gas

  • Vial with a screw cap and septum

Procedure:

  • In a glovebox, add the bromopyrazole, amine (if solid), and tBuBrettPhos Pd G3 precatalyst to a vial.

  • If the amine is a liquid, add it via syringe outside the glovebox.

  • Add the anhydrous 1,4-dioxane to the vial.

  • Add the LiHMDS solution dropwise to the stirred mixture at room temperature.

  • Seal the vial with the screw cap and heat the reaction mixture to 80 °C.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired aminopyrazole.

Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyrazole, Amine, Catalyst in Vial solvent Add Anhydrous Solvent reagents->solvent base Add Base (e.g., LiHMDS) solvent->base heat Heat to Desired Temperature base->heat monitor Monitor Progress heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition amido_complex [Ar-Pd(II)-NR₂]L₂ pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-X reagents->pd_complex amine HNR₂ + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6][7]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a bromopyrazole and a terminal alkyne, providing access to valuable alkynylpyrazole derivatives. These products can serve as key intermediates for further synthetic transformations.

Data Presentation: Sonogashira Coupling of Bromopyrazoles

The following table summarizes conditions and yields for the Sonogashira coupling of bromopyrazoles.

EntryBromopyrazole SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80285[8]
23-Iodo-1-(1-ethoxyethyl)-1H-pyrazolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT392[9]
34-Iodo-1-trityl-1H-pyrazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60588
44-Bromo-1H-pyrazole1-HeptynePd(OAc)₂ / XPhos / CuICs₂CO₃Toluene1001276
53-Bromo-5-methyl-1H-pyrazoleCyclopropylacetylenePdCl₂(dppf) / CuIi-Pr₂NEtAcetonitrile802471
Experimental Protocols: Sonogashira Coupling

Protocol 3: General Procedure for the Sonogashira Coupling of an Iodopyrazole with Phenylacetylene

This protocol is adapted from a procedure for the synthesis of thieno[2,3-c]pyrazoles.[8]

Materials:

  • Iodopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous DMF and triethylamine via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the phenylacetylene to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazole.

Visualization: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyrazole, Catalysts (Pd & Cu) in Schlenk Flask solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heat Heat to Desired Temperature alkyne->heat monitor Monitor Progress heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition alkynyl_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_halide CuX cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Alkyne + Base cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide reagents Ar-X reagents->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyrazole, Catalyst, Ligand in Tube inert Evacuate and Backfill with Inert Gas reagents->inert additions Add Solvent, Base, and Alkene inert->additions heat Heat to Desired Temperature in Sealed Tube additions->heat monitor Monitor Progress heat->monitor quench Cool and Dilute monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition insertion_complex [Ar-CH₂-CH(R)-Pd(II)-X]L₂ pd_complex->insertion_complex Migratory Insertion hydrido_complex [H-Pd(II)-X]L₂ insertion_complex->hydrido_complex β-Hydride Elimination product Ar-CH=CHR insertion_complex->product hydrido_complex->pd0 Reductive Elimination of HX reagents Ar-X reagents->pd_complex alkene CH₂=CHR alkene->insertion_complex base Base base->pd0

References

Application Notes and Protocols for the Trifluoromethylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient methods for the trifluoromethylation of heterocyclic scaffolds, such as pyrazoles, is of paramount importance in medicinal chemistry and agrochemical research.[3][4] Pyrazole derivatives, in particular, are privileged structures found in numerous pharmaceuticals and agrochemicals.[3][4] This document provides detailed application notes and protocols for several key methods for the trifluoromethylation of pyrazole rings.

Cycloaddition Reactions for the Synthesis of C-Trifluoromethylated Pyrazoles

A powerful and widely employed strategy for constructing trifluoromethylated pyrazoles is through [3+2] cycloaddition reactions. This approach typically involves the reaction of a trifluoromethylated 1,3-dipole with a suitable dipolarophile.

Via Sequential [3+2] Cycloaddition of Fluorinated Nitrile Imines with Chalcones

This method provides a general route to polyfunctionalized 3-trifluoromethylpyrazoles. The protocol involves the in situ generation of trifluoroacetonitrile imines, which then undergo a [3+2] cycloaddition with enones to form trans-configured 5-acyl-pyrazolines. Subsequent aromatization yields the desired pyrazoles.[3]

Logical Workflow for Synthesis via Nitrile Imines and Chalcones

start Start Materials: - Chalcones - Hydrazonoyl Bromides step1 In situ generation of fluorinated nitrile imines start->step1 step2 [3+2] Cycloaddition step1->step2 intermediate trans-5-Acyl-pyrazolines step2->intermediate step3 Oxidative Aromatization (MnO2) intermediate->step3 product1 Fully Substituted Pyrazoles (in DMSO) step3->product1 product2 1,3,4-Trisubstituted Pyrazoles (in Hexane) step3->product2

Caption: Workflow for trifluoromethylated pyrazole synthesis.

Experimental Protocol:

  • Cycloaddition: To a solution of the appropriate chalcone (1.0 mmol) in a suitable solvent (e.g., toluene), add the corresponding hydrazonoyl bromide (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-acyl-pyrazoline.

  • Aromatization (Solvent-Dependent):

    • For fully substituted pyrazoles: Dissolve the crude pyrazoline in DMSO and add manganese dioxide (MnO2, 5.0 equiv). Heat the mixture at 80-100 °C for 4-8 hours.

    • For deacylative aromatization: Suspend the crude pyrazoline in hexane and add MnO2 (5.0 equiv). Reflux the mixture for 12-24 hours.[3]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired trifluoromethylated pyrazole.

EntryChalconeHydrazonoyl BromideSolvent for AromatizationProductYield (%)
1(E)-1,3-diphenylprop-2-en-1-oneN-phenyl-2,2,2-trifluoroacetohydrazonoyl bromideDMSO1,3,4-triphenyl-5-benzoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole92
2(E)-1,3-diphenylprop-2-en-1-oneN-phenyl-2,2,2-trifluoroacetohydrazonoyl bromideHexane1,3,4-triphenyl-5-(trifluoromethyl)-1H-pyrazole96
3(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneN-phenyl-2,2,2-trifluoroacetohydrazonoyl bromideDMSO5-benzoyl-1,4-diphenyl-3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole89
4(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneN-phenyl-2,2,2-trifluoroacetohydrazonoyl bromideHexane1,4-diphenyl-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole94

Table 1: Representative yields for the synthesis of 3-trifluoromethylpyrazoles via [3+2] cycloaddition and subsequent aromatization. Data extracted from similar methodologies described in the literature.

Using Trifluorodiazoethane

Trifluorodiazoethane is a valuable reagent for the synthesis of trifluoromethylated pyrazoles through cycloaddition reactions with alkynes. A metal-free, highly regioselective [3+2] cycloaddition of trifluorodiazoethane with alkyne esters can produce a variety of 3-trifluoromethylpyrazoles in good to excellent yields.[1]

Experimental Protocol:

  • Reaction Setup: In a sealed tube, dissolve the alkyne ester (1.0 mmol) in a suitable solvent (e.g., DCE).

  • Add a solution of trifluorodiazoethane (1.2 mmol) in the same solvent.

  • Reaction Conditions: Heat the mixture at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3-trifluoromethylpyrazole.

EntryAlkyne EsterProductYield (%)
1Methyl propiolateMethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate95
2Ethyl phenylpropiolateEthyl 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate88
3Dimethyl acetylenedicarboxylateDimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate92

Table 2: Yields of 3-trifluoromethylpyrazoles synthesized using trifluorodiazoethane.[1]

Condensation Reactions

The condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines is a classical and practical approach for the synthesis of trifluoromethylated pyrazoles.[3]

One-Pot Synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

This method allows for the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for various building blocks.[5][6]

Reaction Scheme for Condensation

reactant1 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reaction Condensation reactant1->reaction reactant2 Methyl Hydrazine reactant2->reaction product_mixture Regioisomeric Mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole reaction->product_mixture separation Distillation product_mixture->separation product1 1-methyl-3-(trifluoromethyl)-1H-pyrazole separation->product1 product2 1-methyl-5-(trifluoromethyl)-1H-pyrazole separation->product2

Caption: Synthesis and separation of pyrazole regioisomers.

Experimental Protocol:

  • Reaction: To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv) in ethanol, add methyl hydrazine (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of regioisomers.

  • Separation: The regioisomers can be separated by fractional distillation under reduced pressure based on their boiling point differences.[5]

N-Trifluoromethylation of Pyrazoles

The direct introduction of a trifluoromethyl group onto a nitrogen atom of the pyrazole ring is a valuable transformation. A recently developed method utilizes transiently generated trifluoromethylhydrazine for this purpose.[7]

One-Pot Synthesis from di-Boc Trifluoromethylhydrazine

This method allows for the synthesis of various functionalized N-trifluoromethyl pyrazoles from readily available di-Boc trifluoromethylhydrazine and 1,3-dicarbonyl compounds.[7]

Experimental Protocol:

  • Reaction Setup: To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H2O, 5.0 equiv).[7]

  • Reaction Conditions: Stir the mixture at 20–40 °C for 12 hours. Monitor the reaction by LCMS.[7]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Dilute with water and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoromethyl pyrazole.

Entry1,3-Dicarbonyl SubstrateProductYield (%)
11-phenylbutane-1,3-dione3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole72
21,3-diphenylpropane-1,3-dione3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole75
33-phenylpentane-2,4-dione3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole47
4Methyl 3-oxobutanoateMethyl 3-methyl-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate36
5Methyl 3-oxobutanoateMethyl 5-methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate35

Table 3: Yields of N-trifluoromethyl pyrazoles synthesized using transiently generated trifluoromethylhydrazine.[7]

Functionalization of Pre-existing Trifluoromethylated Pyrazoles

Further diversification of trifluoromethylated pyrazoles can be achieved through the functionalization of a pre-existing trifluoromethylated pyrazole core.

Lithiation and Electrophilic Trapping

Regioselective functionalization can be achieved through lithiation followed by trapping with an electrophile. This has been demonstrated for the elaboration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[5][6]

Experimental Workflow for Functionalization

start 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole step1 Lithiation (e.g., n-BuLi) start->step1 intermediate Lithiated Pyrazole Intermediate step1->intermediate step2 Electrophilic Trapping intermediate->step2 product Functionalized Trifluoromethylated Pyrazole step2->product

Caption: Functionalization of trifluoromethylated pyrazoles.

Experimental Protocol (General):

  • Lithiation: Dissolve the starting 1-methyl-3-(trifluoromethyl)-1H-pyrazole or 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of an appropriate lithium base (e.g., n-butyllithium) dropwise.

  • Stir the mixture at the low temperature for a specified time to ensure complete lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution of the lithiated pyrazole.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

This protocol can be adapted for various electrophiles to introduce a wide range of functional groups onto the pyrazole ring.[5][6]

These protocols provide a starting point for researchers to explore the synthesis of novel trifluoromethylated pyrazoles. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: The Role of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the heterocyclic compound, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole , in the field of medicinal chemistry. This versatile scaffold serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex and potent drug candidates.

While direct biological data for this compound is not extensively published, its close analog, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a known key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[3] This strongly suggests that this compound is a highly valuable starting material for the development of novel therapeutics targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

Key Applications in Medicinal Chemistry

  • Synthetic Intermediate for Kinase Inhibitors: The primary application of this compound is as a versatile intermediate for the synthesis of kinase inhibitors. The pyrazole core can be further functionalized to create compounds that target the ATP-binding site of various kinases.

  • Scaffold for PI3K Inhibitors: Based on the utility of its 3-amino analog, this compound is an ideal starting point for the development of PI3K inhibitors. The trifluoromethyl group can confer desirable pharmacokinetic properties to the final drug molecule.

  • Fragment-Based Drug Discovery: The substituted pyrazole can be used as a fragment in screening campaigns to identify novel binding motifs for various therapeutic targets.

Quantitative Data of Related Pyrazole Derivatives

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference
Novel Pyrazole DerivativesMCF-7 (Breast)Cell Viability10 - 14[1][2]
Indole-Pyrazole HybridsHCT116 (Colon)Cytotoxicity< 23.7[5]
Fused Pyrazole DerivativesHepG2 (Liver)Cytotoxicity0.71[5]
Morpholine-Benzimidazole-Pyrazole HybridsMCF-7 (Breast)Tubulin Polymerization Inhibition0.042[5]

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound ClassTarget KinaseAssay TypeIC50 (nM)Reference
Triazolopyrimidinone DerivativePI3KβIn vitro kinase assay0.3[6]
Pyrazolo[1,5-a]pyrimidine DerivativesPI3KδIn vitro kinase assay18 - 1892
Quinoline AnaloguesPI3KδEnzymatic activity assay42 - 56[6]
Quinoline AnaloguesmTOREnzymatic activity assay59 - 73[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous trifluoromethyl- and bromo-substituted pyrazoles.

Reaction Scheme:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A Ethyl 4,4,4-trifluoroacetoacetate C 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol A->C AcOH, Reflux B Methylhydrazine B->C D 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol F This compound D->F Reflux E Phosphorus oxybromide (POBr3) E->F

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in acetic acid, add methylhydrazine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Step 2: Synthesis of this compound

  • In a round-bottom flask, combine 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1 equivalent) and phosphorus oxybromide (POBr3) (1.5 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol for PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for evaluating the inhibitory potential of compounds derived from this compound against PI3K isoforms.

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Kinase Reaction (Incubate Kinase, Inhibitor, Substrate, and ATP) A->B C Stop Kinase Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) B->C D Convert ADP to ATP (Add Kinase Detection Reagent) C->D E Measure Luminescence (Luciferase/Luciferin Reaction) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for a PI3K kinase inhibition assay.

Materials:

  • PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound solution to the wells of a 384-well plate. Include positive (known PI3K inhibitor) and negative (DMSO vehicle) controls.

  • Prepare the kinase reaction mixture containing the PI3K enzyme and lipid substrate in the appropriate reaction buffer.

  • Add the kinase reaction mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.

G A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) E->F G Measure Absorbance at 570 nm F->G H Data Analysis (Calculate % Viability and IC50) G->H

Caption: Workflow for an MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HCT116)

  • Complete cell culture medium

  • 96-well sterile flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include untreated and vehicle (DMSO) control wells.

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Signaling Pathway

The primary anticipated target pathway for derivatives of this compound is the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

Caption: The PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of potent and selective kinase inhibitors, particularly those targeting the PI3K signaling pathway. The provided protocols offer a foundation for researchers to synthesize and evaluate novel drug candidates derived from this promising scaffold.

References

Application Notes and Protocols for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a key intermediate in the synthesis of modern agrochemicals. This versatile building block is a cornerstone for the development of potent fungicides and insecticides, primarily belonging to the classes of pyrazole carboxamides and phenylpyrazoles, respectively.

Introduction to Pyrazole-Based Agrochemicals

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in agrochemical discovery. Its derivatives have led to the successful commercialization of numerous products for crop protection. The trifluoromethyl group at the 3-position and the methyl group at the 1-position of the pyrazole ring are crucial for the biological activity of many of these compounds. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, enabling the fine-tuning of the molecule's efficacy, spectrum of activity, and physicochemical properties.

Applications in Fungicide Synthesis: Pyrazole Carboxamides

This compound is a key precursor for the synthesis of pyrazole carboxamide fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens in various crops.

Mode of Action: Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Qp-site) of Complex II in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and eventual cell death.

A prominent example of a fungicide synthesized from a similar pyrazole precursor is Fluxapyroxad. The synthesis involves the formation of an amide bond between the pyrazole carboxylic acid (derived from the bromo-pyrazole) and a substituted aniline.

Efficacy of Pyrazole Carboxamide Fungicides

The following table summarizes the efficacy of Fluxapyroxad, a representative pyrazole carboxamide fungicide, against various fungal pathogens.

CompoundTarget FungusEC50 (µg/mL)Reference Crop(s)
FluxapyroxadBotrytis cinerea (Gray Mold)0.0545Grapes, Strawberries[1]
FluxapyroxadSclerotinia sclerotiorum (White Mold)0.021 - 0.095Soybean, Canola[2][3]
FluxapyroxadDidymella applanata (Raspberry Spur Blight)0.82 - 5.92Raspberry[2]
FluxapyroxadZymoseptoria tritici (Septoria Leaf Blotch)Varies by populationWheat

Applications in Insecticide Synthesis: Phenylpyrazoles

This compound is a valuable starting material for the synthesis of phenylpyrazole insecticides. These insecticides are known for their high efficacy against a wide range of insect pests.

Mode of Action: Phenylpyrazole insecticides, such as the well-known Fipronil, act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[4] By blocking these channels, they inhibit the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, paralysis, and ultimately, death.[4][5] This mode of action provides excellent selectivity for insects over mammals.[5]

The synthesis of Fipronil and its analogs involves the introduction of a substituted phenyl group at the 1-position of the pyrazole ring and further functionalization. While Fipronil itself has a different substitution pattern, the core pyrazole structure is analogous, and the synthetic strategies are applicable.

Efficacy of Phenylpyrazole Insecticides

The following table presents the efficacy of Fipronil, a representative phenylpyrazole insecticide, against various insect pests.

CompoundTarget InsectLC50Exposure Time
FipronilAulacophora foveicollis (Red Pumpkin Beetle)6.822 ppm24 hours[6]
FipronilAulacophora foveicollis (Red Pumpkin Beetle)4.608 ppm48 hours[6]
FipronilHaemaphysalis bispinosa (Tick)0.53 ppm-[5]
FipronilMusca domestica (Housefly)0.000119%-[7]
FipronilCheumatopsyche brevilineata (Caddisfly)0.153 µg/L48 hours

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound.

Synthesis of a Pyrazole Carboxamide Precursor via Amide Coupling

This protocol describes the synthesis of a pyrazole carboxamide, a key structural motif in SDHI fungicides, from the corresponding pyrazole carboxylic acid. The carboxylic acid can be prepared from this compound via lithium-halogen exchange followed by carboxylation with carbon dioxide.

Workflow for Amide Coupling:

G cluster_prep Preparation of Pyrazole Carboxylic Acid cluster_coupling Amide Coupling BromoPyrazole 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole Lithiation Lithium-Halogen Exchange (e.g., n-BuLi) BromoPyrazole->Lithiation Carboxylation Carboxylation (CO2) Lithiation->Carboxylation Acid 1-methyl-3-(trifluoromethyl) -1H-pyrazole-5-carboxylic acid Carboxylation->Acid Acid_c Pyrazole Carboxylic Acid Coupling Amide Coupling Reagents (e.g., EDCI, HOBt) Acid_c->Coupling Aniline Substituted Aniline Aniline->Coupling Product Pyrazole Carboxamide (Fungicide Precursor) Coupling->Product

Caption: Synthetic workflow for a pyrazole carboxamide.

Materials and Reagents:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Substituted aniline (e.g., 2-aminobiphenyl derivative) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), the substituted aniline (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDCI (1.2 eq) in one portion to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Synthesis of a Phenylpyrazole Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a C-C bond, a key step in the synthesis of certain insecticides and fungicides.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product RedElim->Product ArX Bromo-pyrazole ArX->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal Base Base Base->Transmetal G Start Combine Bromo-pyrazole, Amine, Pd Catalyst, Ligand, and Base in a Schlenk Flask Inert Evacuate and Backfill with Inert Gas (x3) Start->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent React Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->React Monitor Monitor Reaction by TLC or LC-MS React->Monitor Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolate Aminopyrazole Product Purify->Product

References

Application Notes and Protocols for the Derivatization of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole core, a versatile building block in medicinal chemistry. The trifluoromethyl group offers unique electronic properties, while the bromine atom at the 5-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of pyrazole derivatives for drug discovery and development.

Introduction to the Derivatization of the Pyrazole Core

The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The derivatization of the pyrazole core, specifically at the 5-position of this compound, allows for the introduction of a wide array of functional groups. This enables the fine-tuning of physicochemical and pharmacological properties, which is crucial in the hit-to-lead and lead optimization phases of drug discovery. The primary methods for derivatization of this core involve palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted pyrazoles.

Figure 1: Derivatization pathways for the pyrazole core.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling the bromo-pyrazole with a variety of aryl or heteroaryl boronic acids or their esters.[2]

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane901692
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110888
4Pyridin-3-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O802475

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if required).

  • Add the base (2.0-3.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction for the Synthesis of 5-Alkenyl Derivatives

The Heck reaction allows for the introduction of an alkenyl group at the 5-position of the pyrazole core by coupling with a variety of alkenes.[3]

Table 2: Representative Conditions and Yields for the Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002478
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMAc1201885
31-OctenePd(OAc)₂ (2)Xantphos (4)K₂CO₃1,4-Dioxane1102472
4Cyclohex-1-en-1-ylboronic acid pinacol esterPd(dppf)Cl₂ (5)-CsFToluene1001680

Experimental Protocol: General Procedure for the Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst, and the ligand (if applicable).

  • Add the base (1.5-2.0 mmol) and the solvent.

  • Add the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkynyl moiety onto the pyrazole ring.[4]

Table 3: Representative Conditions and Yields for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF80882
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile701288
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (6)Cs₂CO₃1,4-Dioxane901085

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrazole core.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001295
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101885
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF802478
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene1202470

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst, the ligand, and the base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture with stirring at the specified temperature for the indicated time.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

A generalized workflow for performing these cross-coupling reactions is depicted below. Strict adherence to inert atmosphere techniques is crucial for the success of these palladium-catalyzed transformations.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Bromo-pyrazole - Coupling Partner - Catalyst & Ligand - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent Prepare & Degas Solvent Solvent->Setup Heating Heat & Stir for Specified Time Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Quench Quench Reaction & Aqueous Work-up Monitoring->Quench If complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Figure 2: General experimental workflow for cross-coupling.

Characterization of Derivatives

The synthesized pyrazole derivatives can be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data:

  • N-CH₃: A singlet typically appearing between δ 3.8 and 4.2 ppm.

  • C4-H: A singlet in the aromatic region, typically between δ 6.5 and 7.0 ppm.

  • Aromatic/Alkenyl/Alkynyl Protons: Signals corresponding to the newly introduced substituent will appear in the respective regions of the spectrum.

Expected ¹³C NMR Spectral Data:

  • N-CH₃: A signal around δ 35-40 ppm.

  • C3-CF₃: A quartet due to C-F coupling, typically around δ 120-125 ppm.

  • C5: The chemical shift of the C5 carbon will be significantly influenced by the new substituent.

  • C4: A signal around δ 110-115 ppm.

  • C3: A signal around δ 145-150 ppm.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of novel pyrazole derivatives. The protocols outlined in these application notes serve as a robust starting point for researchers in the field of drug discovery and medicinal chemistry, enabling the exploration of this valuable chemical space. Further optimization of the reaction conditions may be necessary for specific substrates to achieve maximal yields and purity.

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged motif in modern medicinal and agricultural chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] Consequently, methods for the late-stage functionalization of this core structure are of high value to researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the chemical modification of the C-Br bond in 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key building block for the synthesis of diverse compound libraries. The protocols cover palladium-catalyzed cross-coupling reactions and bromine-lithium exchange followed by electrophilic quench.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation cluster_analysis Analysis A Reagent & Solvent Preparation B Inert Atmosphere Setup A->B Anhydrous/Degassed Solvents C Reagent Addition & Reaction Monitoring B->C Sequential Addition D Quenching & Aqueous Work-up C->D Reaction Completion E Purification (e.g., Chromatography) D->E Crude Product F Characterization (NMR, MS, etc.) E->F Purified Product

Caption: General experimental workflow for C-Br bond functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] The electron-deficient nature of the pyrazole ring in the title compound, accentuated by the trifluoromethyl group, makes the C5-Br bond an excellent electrophilic partner for these transformations.[4]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

Application Note: The Suzuki-Miyaura reaction is a versatile method for coupling aryl or vinyl boronic acids (or their esters) with the 5-bromopyrazole substrate. This reaction is fundamental for synthesizing biaryl and heteroaryl pyrazole derivatives, which are common in pharmacologically active compounds.[5][6] The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is critical to ensure efficient catalytic turnover and prevent side reactions like hydrodebromination.[1][7]

G cluster_reactants Reactants cluster_product Product A 5-Bromo-1-methyl-3-(CF3)-pyrazole C Pd Catalyst Ligand Base A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 5-Aryl-1-methyl-3-(CF3)-pyrazole C->D C-C Bond Formation

Caption: Reaction pathway for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (see table below, 1-5 mol%), the phosphine ligand (1.1-1.2 x mol% of Pd), and the base (2.0-3.0 equiv).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent(s) via syringe.

  • Place the sealed tube in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Typical Yield (%) Reference(s)
Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2.0) Toluene 100 12-18 75-95 [6][7]
Pd₂(dba)₃ (2.5) SPhos (5) K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 90 16 70-90 [8]

| XPhosPdG2 (3) | - | Cs₂CO₃ (2.0) | THF | 80 | 8-12 | 80-98 |[6][7] |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Application Note: The Sonogashira coupling enables the introduction of alkynyl groups, creating linear, rigid extensions to the pyrazole core. These motifs are valuable in materials science and as precursors for further transformations.[9] While traditional protocols use a copper(I) co-catalyst, copper-free methods are often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling) and simplify purification.[9][10][11]

G cluster_reactants Reactants cluster_product Product A 5-Bromo-1-methyl-3-(CF3)-pyrazole C Pd Catalyst (CuI) Amine Base A->C B Terminal Alkyne B->C D 5-Alkynyl-1-methyl-3-(CF3)-pyrazole C->D C-C Bond Formation

Caption: Reaction pathway for Sonogashira coupling.

Detailed Protocol (Copper-Free):

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv) and the palladium precatalyst (2.5 mol%).

  • Seal the tube, evacuate, and backfill with argon (3x).

  • Add anhydrous, degassed solvent (e.g., DMSO) and the amine base (e.g., TMP, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 60 °C) until completion, monitoring by TLC or LC-MS.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Sonogashira Reaction Conditions

Catalyst (mol%) Ligand/Additive (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Typical Yield (%) Reference(s)
Pd(PPh₃)₂Cl₂ (2) CuI (1) TEA (2.0) THF 60 4-8 65-85 [12]
[DTBNpP]Pd(crotyl)Cl (2.5) Copper-Free TMP (2.0) DMSO RT - 60 2-18 70-97 [10]

| Pd(OAc)₂ (3) | XPhos (6) | Et₃N (3.0) | MeCN | 110 | 6 | 60-80 |[12] |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl pyrazoles from primary and secondary amines.[3] Five-membered heterocyclic halides can be challenging substrates due to potential catalyst inhibition.[4] Success relies on using specialized, bulky phosphine ligands (e.g., biarylphosphines) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[4][13]

G cluster_reactants Reactants cluster_product Product A 5-Bromo-1-methyl-3-(CF3)-pyrazole C Pd Catalyst Ligand Strong Base A->C B Primary or Secondary Amine (R₂NH) B->C D 5-(R₂N)-1-methyl-3-(CF3)-pyrazole C->D C-N Bond Formation

Caption: Reaction pathway for Buchwald-Hartwig amination.

Detailed Protocol:

  • Inside a nitrogen-filled glovebox, add the palladium precatalyst (1-3 mol%), the ligand (1.1-1.2 x mol% of Pd), and the base (1.4-2.2 equiv) to a vial or Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene, THF, or dioxane).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat with vigorous stirring at the specified temperature.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Typical Yield (%) Reference(s)
[Pd(cinnamyl)Cl]₂ (2) Josiphos CyPF-tBu (4) NaOtBu (1.4) Toluene 100 12-24 70-90 [13]
Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ (2.0) 1,4-Dioxane 110 16 65-85 [14]

| tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | THF | RT | 12 | 70-95 |[4] |

Bromine-Lithium Exchange and Electrophilic Quench

Application Note: The bromine-lithium exchange is a powerful, non-catalytic method for functionalizing the C5 position.[15][16] It involves treating the bromopyrazole with an organolithium reagent (typically n-BuLi or t-BuLi) at very low temperatures (-78 °C) to generate a highly reactive 5-lithiopyrazole intermediate.[15][17] This intermediate can then be "quenched" by adding a wide variety of electrophiles to install diverse functional groups that are not easily accessible via cross-coupling. Strict anhydrous conditions and low temperatures are essential to prevent side reactions.

G A 5-Bromo-1-methyl-3-(CF3)-pyrazole B 5-Lithio-1-methyl-3-(CF3)-pyrazole (Intermediate) A->B 1. n-BuLi, THF, -78 °C C 5-Functionalized-1-methyl-3-(CF3)-pyrazole B->C 2. Electrophile (E+)

Caption: Pathway for Bromine-Lithium Exchange and Electrophilic Quench.

Detailed Protocol:

  • To an oven-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Add a solution of the chosen electrophile (1.2-1.5 equiv) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or crystallization.

Data Presentation: Electrophiles for Quenching the 5-Lithiopyrazole Intermediate

Electrophile Reagent Resulting Functional Group Typical Yield (%) Reference(s)
Formyl N,N-Dimethylformamide (DMF) Aldehyde (-CHO) 60-80 [15][17]
Carboxyl Carbon Dioxide (CO₂, gas or dry ice) Carboxylic Acid (-COOH) 70-90 [15][17]
Boryl Isopropoxyboronic acid pinacol ester Boronic Ester (-Bpin) 50-75 [2][15]
Iodo Iodine (I₂) Iodide (-I) 80-95 [17]

| Hydroxymethyl | Paraformaldehyde | Primary Alcohol (-CH₂OH) | 55-75 |[17] |

References

Application Notes and Protocols for N-Alkylation of Trifluoromethyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-alkylation of trifluoromethyl-pyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole moiety in numerous pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the regioselective N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2][3][4][5] This document outlines strategies to control this regioselectivity, focusing on the influence of substituents on the pyrazole core.

Controlling Regioselectivity in N-Alkylation

The regioselectivity of N-alkylation of trifluoromethyl-pyrazoles can be directed by tuning the functional groups attached to the pyrazole ring.[2][3][4] While the alkylation of simple acetyl-substituted trifluoromethyl-pyrazoles often results in a mixture of regioisomers, modification of the acetyl group to a hydrazone can lead to highly regioselective reactions.[1][2] The choice of base and solvent can also influence the outcome of the reaction.[2]

Below is a logical workflow illustrating the impact of substituent tuning on the regioselectivity of N-alkylation.

cluster_0 Starting Material cluster_1 Alkylation Reaction cluster_2 Product Outcome cluster_3 Substituent Modification Acetyl_CF3_Pyrazole Acetyl-CF3-Pyrazole Alkylation N-Alkylation (e.g., ICH2CO2Et, K2CO3, MeCN) Acetyl_CF3_Pyrazole->Alkylation Direct Alkylation Modification Modify Acetyl Group (e.g., to Hydrazone) Acetyl_CF3_Pyrazole->Modification Functional Group Tuning Mixture Mixture of N1 and N2 Regioisomers Alkylation->Mixture Low Regioselectivity Selective_N1 Selective N1-Alkylation (5-CF3-pyrazole) Alkylation->Selective_N1 High Regioselectivity Modification->Alkylation Alkylation of Modified Pyrazole

Caption: Logical workflow for controlling regioselectivity in N-alkylation of trifluoromethyl-pyrazoles.

Experimental Protocols

The following protocols are based on established procedures for the N-alkylation of various trifluoromethyl-pyrazoles.[1][2]

Protocol 1: General Procedure for N-Alkylation of Acetyl-CF3-Pyrazole

This protocol describes a non-regioselective N-alkylation of an acetyl-substituted trifluoromethyl-pyrazole, leading to a mixture of products.

Materials:

  • Acetyl-CF3-pyrazole (1.0 eq)

  • Ethyl iodoacetate (ICH2CO2Et) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a solution of acetyl-CF3-pyrazole in anhydrous acetonitrile, add potassium carbonate.

  • Add ethyl iodoacetate to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers. The ratio of regioisomers is typically determined by 19F NMR spectroscopy.[1]

Protocol 2: Regioselective N-Alkylation of Hydrazone-Substituted CF3-Pyrazoles

This protocol outlines a highly regioselective N-alkylation of a trifluoromethyl-pyrazole bearing a modified hydrazone substituent, yielding predominantly the 5-CF3-pyrazole regioisomer.[1]

Materials:

  • Hydrazone-substituted CF3-pyrazole (e.g., acetohydrazide- or carbazide-substituted pyrazoles) (1.0 eq)

  • Ethyl iodoacetate (ICH2CO2Et) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Suspend the hydrazone-substituted CF3-pyrazole and potassium carbonate in anhydrous acetonitrile.

  • Add ethyl iodoacetate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction to ambient temperature.

  • Remove the inorganic solids by filtration, washing the filter cake with fresh acetonitrile.

  • Evaporate the solvent from the filtrate in vacuo.

  • The resulting residue is the crude N-alkylated product, which can be further purified by recrystallization or column chromatography if necessary. This procedure typically yields the substituted 5-CF3-pyrazole with high regioselectivity.[1]

Protocol 3: N-Alkylation using Sodium Hydride

This protocol describes the use of a stronger base, sodium hydride, for the N-alkylation of certain trifluoromethyl-pyrazoles.

Materials:

  • CF3-pyrazole (1.0 eq)

  • Sodium hydride (NaH) (1.1 eq)

  • Ethyl iodoacetate (ICH2CO2Et) (1.1 eq)

  • Anhydrous Dimethoxyethane (DME) and Acetonitrile (MeCN) mixture

Procedure:

  • To a stirred suspension of sodium hydride in a mixture of anhydrous DME and MeCN, add a solution of the CF3-pyrazole dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodoacetate dropwise.

  • The reaction is then heated to reflux and monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

The following diagram illustrates a general experimental workflow for the N-alkylation of trifluoromethyl-pyrazoles.

Start Start Reactants Combine CF3-Pyrazole, Base (e.g., K2CO3), and Solvent (e.g., MeCN) Start->Reactants Add_Alkylating_Agent Add Alkylating Agent (e.g., ICH2CO2Et) Reactants->Add_Alkylating_Agent Reaction Heat to Reflux (Monitor by TLC/LC-MS) Add_Alkylating_Agent->Reaction Workup Cool, Filter, and Concentrate Filtrate Reaction->Workup Purification Purify Crude Product (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for N-alkylation of CF3-pyrazoles.

Data Presentation

The regioselectivity and yield of the N-alkylation reaction are highly dependent on the substituents of the pyrazole ring and the reaction conditions. The following tables summarize the outcomes of N-alkylation with ethyl iodoacetate under various conditions.

Table 1: N-Alkylation of Acetyl-CF3-Pyrazole

Starting MaterialAlkylating AgentBaseSolventProduct(s)Ratio (N1:N2)
Acetyl-CF3-pyrazoleICH2CO2EtK2CO3MeCNMixture of 3-CF3 and 5-CF3 regioisomersEquimolar[1]

Table 2: Regioselective N-Alkylation of Hydrazone-Substituted CF3-Pyrazoles

Starting MaterialAlkylating AgentBaseSolventProductRegioselectivity
Acetohydrazide-substituted pyrazoleICH2CO2EtK2CO3MeCNSubstituted 5-CF3-pyrazoleExclusive formation of one regioisomer[1]
Carbazide-substituted pyrazoleICH2CO2EtK2CO3MeCNSubstituted 5-CF3-pyrazoleExclusive formation of one regioisomer[1]

Table 3: N-Alkylation of other Functionalized CF3-Pyrazoles

Starting MaterialAlkylating Agent (eq)Base (eq)SolventProductNotes
Hydrazine-substituted CF3-pyrazoleICH2CO2EtK2CO3MeCNComplex mixture including symmetric ketazineTransamination of hydrazone fragments observed[1][2]
Pyridyl-substituted CF3-pyrazoleICH2CO2Et (1.1)NaH (1.1)DME-MeCN5-regioisomeric CF3-pyrazole-
Pyridyl-substituted CF3-pyrazoleICH2CO2Et (2.2)NaH (2.2)DME-MeCNDisubstituted product (alkylation on pyridine N)Further alkylation on the pyridine nitrogen[1][2]

References

Application Notes and Protocol for Gram-Scale Synthesis of 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key building block in medicinal and agrochemical research. The synthesis is a two-step process commencing with the formation of the pyrazole ring via the condensation of ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The subsequent step involves the conversion of the pyrazol-ol to the target compound. An alternative final step, the direct bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions, is also a viable route.[1] This protocol is designed to be scalable and efficient for laboratory settings.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The target molecule, this compound, incorporates a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a bromine atom that allows for further functionalization through various cross-coupling reactions. This protocol details a reliable method for its preparation on a gram scale.

Chemical Properties

PropertyValue
Molecular FormulaC₅H₄BrF₃N₂
Molecular Weight228.99 g/mol [2]
AppearanceLiquid[2]
CAS Number524740-42-9[2]

Experimental Protocol

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This procedure is adapted from the synthesis of similar pyrazole derivatives.[3][4]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methylhydrazine (40% aqueous solution)

  • Water

  • Round-bottom flask equipped with a reflux condenser and an addition funnel

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Heat the flask to 85°C.

  • Slowly add a 40% aqueous solution of methylhydrazine (1.1 eq) dropwise over a period of 30 minutes, maintaining the reaction temperature at 85°C.

  • After the addition is complete, continue stirring the reaction mixture at 85°C for 2 hours.

  • Add water to the reaction mixture and distill off the ethanol formed during the reaction.

  • Cool the reaction mixture to 10°C to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 85-90%

Step 2: Synthesis of this compound

The conversion of the pyrazol-ol to the bromo-pyrazole can be achieved through various standard brominating agents. An alternative and direct method is the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[1]

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (from Step 1) or 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Data Summary

StepProductStarting MaterialReagentsYieldPurity
11-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olEthyl 4,4,4-trifluoroacetoacetateMethylhydrazine87.5%[4]98.5% (by ¹⁹F-NMR)[3]
2This compound1-methyl-3-(trifluoromethyl)-1H-pyrazoleN-BromosuccinimideHigh (expected)>95% (after purification)

Experimental Workflow Diagramdot

// Diagram Styling graph [bgcolor="#FFFFFF"]; node [color="#4285F4", penwidth=2]; edge [color="#34A853"]; }

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. The content addresses specific experimental challenges with this electron-deficient, heterocyclic substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate are common and can stem from several factors. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]

  • Substrate Reactivity: While the C-Br bond is generally reactive, the electron-withdrawing nature of the trifluoromethyl group and the pyrazole ring can influence the oxidative addition step.[3]

  • Inefficient Transmetalation: The transfer of the boronic acid partner to the palladium complex can be a rate-limiting step, particularly with challenging substrates.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to rapid catalyst decomposition and the promotion of boronic acid homocoupling.[2][4]

Q2: What are the most common side products, and how can they be minimized?

A2: The two most prevalent side reactions are debromination and homocoupling.

  • Debromination: This is the replacement of the bromine atom on the pyrazole with a hydrogen atom. This side reaction can be significant with heteroaryl halides.[5][6] To minimize it, the choice of catalyst, ligand, and base is critical. Using bulky, electron-rich phosphine ligands like XPhos or SPhos can suppress debromination.[5][7]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the transmetalation step is slow.[1][2] Rigorous degassing and ensuring an efficient catalyst system can reduce homocoupling.[2]

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this reaction?

A3: While Pd(PPh₃)₄ is a classic catalyst, it is often less effective for challenging substrates like this electron-deficient pyrazole.[8] Modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are generally required to achieve high yields.[1][4] These advanced ligands accelerate the key steps of the catalytic cycle and can prevent catalyst deactivation.[4] Using air- and moisture-stable precatalysts (e.g., XPhos Pd G2 or G3) is highly recommended for reproducibility and efficiency.[7]

Q4: How critical is the choice of base and solvent for this specific coupling?

A4: The base and solvent are crucial and interdependent. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][9] For this substrate, a stronger base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often necessary.[4][10] The solvent must be able to dissolve the reagents and facilitate the reaction; common choices include mixtures of an organic solvent like 1,4-dioxane, THF, or toluene with water to dissolve the inorganic base.[8][11]

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve experimental problems.

Problem 1: My starting material is consumed, but the main product is the debrominated pyrazole.

  • Potential Cause: The catalyst system is promoting debromination over cross-coupling. This is a known issue with some heteroaryl bromides.[5][6]

  • Solution: Switch to a catalyst system known to minimize this side reaction. A combination of an XPhos-based palladacycle precatalyst (e.g., XPhos Pd G2) with additional XPhos ligand has been shown to be effective in preventing debromination for similar trifluoromethyl-substituted bromopyrazole derivatives.[6][7] Also, consider screening milder bases, as very strong bases can sometimes exacerbate the issue.[5]

Problem 2: The reaction starts but stalls after ~30% conversion, even after extended time or heating.

  • Potential Cause: The catalyst is deactivating during the reaction. This could be due to trace oxygen, thermal decomposition, or poisoning by the pyrazole substrate itself.[2][4][12]

  • Solution:

    • Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[12] Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Use a More Robust Catalyst: Switch to a modern, thermally stable precatalyst such as a G3 or G4 palladacycle. These are designed for higher stability and activity.[13]

    • Check Reagent Purity: Ensure the boronic acid is pure, as impurities or degradation can inhibit the reaction. Boronic acids can be unstable on the shelf; using more stable boronate esters (e.g., pinacol esters) can be a reliable alternative.[1]

Problem 3: I am observing a significant amount of boronic acid homocoupling byproduct.

  • Potential Cause: This side reaction is almost always linked to the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[2][4] It can also indicate that the desired cross-coupling pathway is slow.

  • Solution:

    • Rigorous Degassing: This is the most critical step. Degas the solvent and the final reaction mixture thoroughly before heating.[12]

    • Optimize Conditions to Favor Cross-Coupling: Increase the reaction temperature or switch to a more active catalyst/ligand system to accelerate the rate of the desired Suzuki coupling relative to the homocoupling side reaction.[1][4]

Recommended Starting Conditions & Optimization Parameters

The following table summarizes a robust set of starting conditions for the Suzuki coupling of this compound, based on protocols for similar challenging heterocyclic substrates.

ParameterRecommended Starting ConditionRationale & Key Considerations
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents. Using a slight excess ensures complete consumption of the limiting halide.[4]
Precatalyst XPhos Pd G2 or XPhos Pd G31 - 3 mol%. These are robust, air-stable precatalysts effective for challenging heterocycles and known to suppress debromination.[6][7]
Ligand XPhos (optional)1 - 3 mol%. If not using a pre-formed complex, or if debromination is severe, adding extra ligand can be beneficial.[7]
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalents. A strong, non-nucleophilic base is often required to facilitate transmetalation.[1][4]
Solvent 1,4-Dioxane / H₂O (4:1 or 5:1)A common and effective solvent system. The water helps dissolve the inorganic base. Ensure solvents are properly degassed.[11]
Temperature 80 - 110 °CHigher temperatures are typically necessary to drive the reaction to completion for electron-deficient substrates.[4]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation and boronic acid homocoupling.[2]

Visual Guides

Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main steps of the Suzuki-Miyaura catalytic cycle and highlights where common side reactions can occur.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (Aryl Halide) deact Catalyst Deactivation (O₂, Temp) pd0->deact pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm R²-B(OR)₂ + Base debra Debromination (Side Reaction) pd2_complex->debra H⁺ Source pd2_biaryl R¹-Pd(II)L₂-R² tm->pd2_biaryl homo Homocoupling (Side Reaction) tm->homo O₂ re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product R¹-R² (Desired Product) re->product

Caption: The Suzuki catalytic cycle with key side reactions.

Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting failed or low-yielding reactions.

Troubleshooting_Workflow start Low / No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_reaction No Reaction / Stalled check_sm->no_reaction No sm_consumed SM Consumed check_sm->sm_consumed Yes check_inert 1. Ensure Rigorous Inert Atmosphere (Degas!) no_reaction->check_inert check_catalyst 2. Verify Catalyst Activity (Use fresh/pre-catalyst) check_inert->check_catalyst check_conditions 3. Increase Temperature or Screen Bases/Solvents check_catalyst->check_conditions check_debra Is Debromination the Major Product? sm_consumed->check_debra fix_debra Optimize to Suppress Debromination check_debra->fix_debra Yes other_products Complex Mixture / Homocoupling check_debra->other_products No change_ligand 1. Switch to Bulky Ligand (e.g., XPhos-based system) fix_debra->change_ligand change_base 2. Screen Milder Bases (e.g., K₂CO₃) change_ligand->change_base check_homo 1. Improve Degassing (to prevent homocoupling) other_products->check_homo check_boron 2. Check Boronic Acid Quality (Consider using a boronate ester) check_homo->check_boron

References

Technical Support Center: Troubleshooting Debromination in Suzuki Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of debromination during Suzuki-Miyaura cross-coupling reactions of bromopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki reactions, and why is it a problem?

A1: Debromination is a significant side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of an undesired pyrazole byproduct instead of the intended coupled product.[1] This reduces the yield of the desired compound and complicates the purification process. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species which can undergo reductive elimination with the pyrazole group.[2]

Q2: Are certain bromopyrazole isomers more susceptible to debromination?

A2: Yes, the position of the bromine atom on the pyrazole ring can influence the rate of debromination. For instance, 3-bromopyrazoles tend to react faster in the desired coupling reaction than 4-bromopyrazoles, which can sometimes help to minimize the relative amount of debromination.[3]

Q3: How does the choice of halogen on the pyrazole affect the likelihood of dehalogenation?

A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] In many cases, bromo- and chloro-pyrazoles are less prone to dehalogenation compared to their iodo- counterparts, making them superior substrates for Suzuki-Miyaura reactions where this side reaction is a concern.[4][5][6]

Q4: Can the quality of the boronic acid affect debromination?

A4: Absolutely. Impurities in the boronic acid can poison the palladium catalyst, leading to reduced catalytic activity or complete reaction failure.[7] A slow transmetalation step due to poor quality or unstable boronic acids can allow more time for competing side reactions like debromination to occur.[2][8] Using high-purity boronic acids or more stable derivatives like boronic esters (e.g., pinacol esters) can help to ensure a cleaner reaction profile.[9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the Suzuki coupling of bromopyrazoles.

Problem 1: Significant formation of the debrominated pyrazole byproduct.

This is the most common issue. The following sections provide a systematic approach to troubleshooting this problem.

Unprotected pyrazoles possess an acidic N-H proton. Deprotonation by the base can lead to the formation of a pyrazolate anion, which can alter the catalyst's electronic properties and promote dehalogenation.[10] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM, or benzyl) can significantly suppress or eliminate this side reaction.[10][11]

Experimental Protocol: N-Protection of 4-Bromopyrazole with a SEM Group

This protocol is adapted from procedures described for similar N-heterocycles.

Materials:

  • 4-Bromopyrazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the N-SEM protected 4-bromopyrazole.

Strong inorganic bases, particularly in the presence of protic solvents, can generate hydride donors that facilitate debromination.[1] Switching to a milder base is often effective.

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Base Strong inorganic bases (e.g., NaOH, KOH, NaOtBu)[10][12]Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF) or organic bases.[4][10]Milder bases are less likely to promote the formation of palladium-hydride species, thus reducing the rate of debromination.[10]

The choice of ligand is critical in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to debromination.

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Ligand Less bulky, electron-poor ligands (e.g., PPh₃).[10]Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[4][10][13]These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, favoring the desired product formation.
Palladium Source Pd(PPh₃)₄Pre-formed catalysts like XPhos Pd G2 or G4, or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with the desired ligand.[4]Pre-catalysts can provide a more active and defined catalytic species in solution.

Troubleshooting Workflow for Debromination

Debromination_Troubleshooting start High Debromination Observed check_protection Is the pyrazole N-H protected? start->check_protection protect_nh Protect N-H group (e.g., Boc, SEM) check_protection->protect_nh No check_base What base is being used? check_protection->check_base Yes protect_nh->check_base strong_base Strong Base (NaOH, KOH) mild_base Milder Base (K3PO4, Cs2CO3) change_base Switch to a milder base check_base->change_base Strong Base check_ligand What ligand is being used? check_base->check_ligand Mild Base change_base->check_ligand simple_ligand Simple Ligand (e.g., PPh3) bulky_ligand Bulky, Electron-Rich Ligand (e.g., XPhos) change_ligand Use a bulky, electron-rich phosphine ligand check_ligand->change_ligand Simple Ligand check_temp Lower Reaction Temperature check_ligand->check_temp Bulky Ligand change_ligand->check_temp end Debromination Minimized check_temp->end

Caption: A step-by-step workflow for troubleshooting and minimizing debromination.

Higher temperatures and prolonged reaction times can increase the likelihood of side reactions.[1]

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Temperature High temperatures (e.g., >100 °C).[14]Lower temperatures (e.g., 60-80 °C).[3][14]Lowering the temperature can decrease the rate of the debromination side reaction relative to the desired cross-coupling.
Reaction Time Prolonged reaction times.The minimum time required for the consumption of starting material (monitored by TLC or LC-MS).Minimizing reaction time reduces the exposure of the product and intermediates to conditions that may promote side reactions.
Problem 2: Low or no conversion of starting material.

If you are not observing any product formation, and starting material remains, consider the following.

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate1 Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R(L_n) transmetalation->pd_intermediate2 boronic_acid R-B(OH)2 boronate [R-B(OH)3]^- boronic_acid->boronate + Base base Base (e.g., K3PO4) boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Consider using a commercially available Pd(0) source or a pre-catalyst.[9]

  • Poor Boronic Acid Quality: As mentioned, impurities can inhibit the catalyst.[7] Use a high-purity boronic acid or consider converting it to a more stable boronate ester.

  • Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[13] Ensure you are using a sufficient excess of a suitable base.

  • Oxygen Contamination: Rigorous degassing of the reaction mixture is essential as oxygen can deactivate the Pd(0) catalyst.[15] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas.

References

Technical Support Center: Synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.[1][2]

Q2: What are the main challenges encountered during the synthesis?

A2: Key challenges include controlling regioselectivity to avoid the formation of other brominated isomers, preventing di-bromination, and effectively purifying the final product from starting material and byproducts.

Q3: How can I improve the regioselectivity of the bromination?

A3: The substitution pattern on the pyrazole ring generally directs the bromination. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, the 5-position is electronically favored for electrophilic attack.[3] Careful control of reaction conditions, such as temperature and the slow addition of the brominating agent, can enhance selectivity.

Q4: What are the common byproducts, and how can they be minimized?

A4: The primary byproduct is often the di-brominated pyrazole. Using a stoichiometric amount or a slight excess of the brominating agent can lead to the formation of this impurity.[4] To minimize it, it is recommended to use the brominating agent in a controlled molar ratio relative to the starting pyrazole.

Q5: What purification methods are most effective for this compound?

A5: Column chromatography is a common and effective method for purifying this compound from unreacted starting material and byproducts. The choice of solvent system will depend on the specific impurities present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product during workup or purification. - Loss of product during extraction.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; some brominations may require cooling while others proceed well at room temperature. - Ensure workup conditions are not overly harsh (e.g., avoid strong acids or bases if the product is sensitive). - Perform multiple extractions with an appropriate solvent to ensure complete recovery of the product.
Formation of Di-brominated Byproduct - Excess of brominating agent. - Reaction temperature is too high, leading to over-reactivity.- Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use 1.0 to 1.1 equivalents.[4] - Maintain a lower reaction temperature to control the reaction rate and prevent over-bromination.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent. - Short reaction time.- Ensure at least a stoichiometric amount of the brominating agent is used. - Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC-MS.
Formation of Regioisomers - While the 5-position is generally favored, reaction conditions can influence selectivity.- Ensure the reaction is run under conditions reported to favor 5-bromo substitution. For pyrazoles, the C4 position can also be susceptible to electrophilic attack.[3]
Difficulty in Purification - Byproducts have similar polarity to the desired product.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider alternative purification techniques such as crystallization if the product is a solid.

Experimental Protocols

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis of the starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, is a crucial first step. A common method involves the cyclocondensation of a trifluoromethylated β-diketone equivalent with methylhydrazine.[5]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (aqueous solution, e.g., 40%)

  • Water

Procedure:

  • Heat ethyl 4,4,4-trifluoroacetoacetate to 85 °C.

  • Slowly add an aqueous solution of methylhydrazine (1.1 equivalents) over a period of time while maintaining the reaction temperature between 90-94 °C.[5]

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature.[5]

  • Add water to the reaction mixture.

  • Distill off the ethanol and some water.

  • Cool the resulting mixture to 10 °C to crystallize the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. This procedure can yield a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its regioisomer. Further steps (not detailed here) would be required to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Synthesis of this compound

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis ETFAA Ethyl 4,4,4-trifluoroacetoacetate Pyrazol_synthesis Cyclocondensation ETFAA->Pyrazol_synthesis MeNHNH2 Methylhydrazine MeNHNH2->Pyrazol_synthesis Pyrazole 1-methyl-3-(trifluoromethyl)-1H-pyrazole Pyrazol_synthesis->Pyrazole Bromination Bromination with NBS Pyrazole->Bromination Final_Product This compound Bromination->Final_Product Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Reaction Analyze Crude Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Impurity_Type Identify Main Impurity Check_Reaction->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Starting Material is major peak Dibromo Di-brominated Product Impurity_Type->Dibromo Higher MW peak with two Br isotopes Other_Isomer Other Isomers Impurity_Type->Other_Isomer Isomeric peak with same MW Action_SM Increase Reaction Time or Slightly Increase NBS eq. Unreacted_SM->Action_SM Action_Dibromo Decrease NBS eq. to 1.0 and/or Lower Temperature Dibromo->Action_Dibromo Action_Isomer Verify and Adjust Reaction Conditions (Solvent, Temp.) Other_Isomer->Action_Isomer

References

Technical Support Center: Purification of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Problem Potential Cause Suggested Solution
Low or No Recovery of Product Compound is too polar and is sticking to the silica gel. Deactivate the silica gel with triethylamine or ammonia in methanol before preparing the column.[1]
Compound is too non-polar and is eluting with the solvent front. Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increase the polarity.
Compound degradation on silica gel. Consider using a different stationary phase like alumina or a reversed-phase silica gel (C18).[1] Alternatively, deactivating the silica gel may mitigate degradation.[1]
Poor Separation of Product from Impurities Inappropriate solvent system. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
Column overloading. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100).
Column was not packed properly. Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes as a Broad Band Poor solubility of the compound in the mobile phase. Ensure the compound is fully dissolved in the loading solvent before applying it to the column. The loading solvent should be as non-polar as possible.
Diffusion on the column. Perform the chromatography at a slightly faster flow rate.
Tailing of the Product Peak Interaction of the compound with acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Column overloading. Reduce the amount of sample loaded onto the column.
Unexpected Peaks in the Chromatogram Formation of regioisomers during synthesis. Separation may be possible with a very carefully optimized solvent system or by using high-performance liquid chromatography (HPLC).[2]
Degradation of the starting material or product. Ensure the purity of the starting materials and handle them under an inert atmosphere if they are sensitive to air or light.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for non-polar compounds like this pyrazole derivative is a mixture of hexane and ethyl acetate.[3] Begin with a high ratio of hexane to ethyl acetate (e.g., 19:1 or 9:1) and gradually increase the polarity of the eluent.[3] The optimal solvent system should be determined by preliminary TLC analysis.

Q2: How can I visualize the compound on a TLC plate if it is not UV active?

While many pyrazole derivatives are UV active, if your compound is not, you can use staining solutions. Common stains include potassium permanganate, iodine vapor, or phosphomolybdic acid.

Q3: Can I use a stationary phase other than silica gel?

Yes, if you face issues like compound degradation or irreversible adsorption on silica gel, you can consider alternative stationary phases. Alumina (neutral or basic) can be a good alternative. For highly polar impurities, reversed-phase chromatography using C18 silica gel with a mobile phase like acetonitrile/water or methanol/water might be effective.[1]

Q4: What is the expected retention factor (Rf) for this compound?

The exact Rf value will depend on the specific TLC plate and solvent system used.[4][5][6] However, for effective separation by column chromatography, you should aim for an Rf value between 0.2 and 0.4 in the chosen solvent system.[7]

Q5: My purified product still shows impurities by NMR. What should I do?

If column chromatography does not yield a pure product, consider re-purification using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method for solid compounds.[1]

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product). In a beaker, create a slurry of the silica gel with the initial, least polar solvent system you plan to use.

  • Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, ensuring it packs evenly without air bubbles. Open the stopcock to drain some solvent, allowing the silica gel to settle. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the initial eluent or a low-boiling point solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase as required (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (Hexane:Ethyl Acetate)Expected Rf Range (for similar pyrazoles)Notes
19:10.4 - 0.6Good starting point for checking for non-polar impurities.[3]
9:10.2 - 0.4Often a suitable polarity for elution from a column.
4:10.1 - 0.2May be necessary if the compound is more polar than expected.

Note: The provided Rf ranges are estimates for pyrazole derivatives and should be confirmed experimentally for this compound.

Visualizations

Troubleshooting Workflow for Chromatographic Purificationdot

// Nodes start [label="Start Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Run TLC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; column_prep [label="Prepare & Pack Column", fillcolor="#F1F3F4", fontcolor="#202124"]; load_sample [label="Load Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="Elute & Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_fractions [label="Analyze Fractions (TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; combine_pure [label="Combine Pure Fractions & Evaporate", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Troubleshooting Nodes no_separation [label="Poor or No Separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_recovery [label="Low Recovery?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_solvent [label="Optimize Solvent System", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_loading [label="Check Sample Loading", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; deactivate_silica [label="Deactivate Silica / Change Stationary Phase", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_modifier [label="Add Modifier to Eluent (e.g., TEA)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> tlc; tlc -> column_prep; column_prep -> load_sample; load_sample -> elute; elute -> analyze_fractions; analyze_fractions -> no_separation; no_separation -> optimize_solvent [label="Yes"]; optimize_solvent -> tlc; no_separation -> low_recovery [label="No"]; low_recovery -> check_loading [label="Yes"]; check_loading -> deactivate_silica; deactivate_silica -> column_prep; low_recovery -> tailing [label="No"]; tailing -> add_modifier [label="Yes"]; add_modifier -> elute; tailing -> combine_pure [label="No"]; combine_pure -> end_product; }

References

Technical Support Center: Troubleshooting Low Conversion in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low conversion in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes?

Low yields in pyrazole synthesis, most commonly through methods like the Knorr synthesis, can be attributed to several factors. These range from the quality of your starting materials to suboptimal reaction conditions. The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which will inevitably lower the yield of your desired product and complicate its purification.[1] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Reaction Stoichiometry: An incorrect ratio of reactants is a frequent cause of low conversion. In many cases, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization for your specific substrates.[1]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization, can significantly reduce the yield of the target pyrazole.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to enhance regioselectivity include:

  • Solvent Selection: The choice of solvent can have a significant impact. Aprotic dipolar solvents such as DMF or NMP have been shown to provide better regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1][2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can also dramatically increase regioselectivity.[3]

  • pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions may favor the formation of one isomer, while basic conditions might favor the other.[1]

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the reaction at one of the carbonyl sites, thus directing the synthesis towards a single regioisomer.[1]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[1] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[1]

To mitigate this:

  • Addition of a Mild Base: Adding a mild base can help neutralize any acid present and lead to a cleaner reaction profile.[1]

  • Purification: Techniques like passing the crude product through a short plug of silica gel can help remove some of these colored impurities.[1] Recrystallization is also a very effective method for purification and removing color.[1]

Q4: The reaction seems to have stalled, and I see a significant amount of unreacted starting material by TLC. What should I do?

Incomplete conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: Some reactions require longer times or higher temperatures to go to completion. Monitor the reaction progress by TLC over a longer period or consider increasing the temperature.[4][5]

  • Deactivated Reactants: If your hydrazine or dicarbonyl compound has electron-withdrawing groups, their reactivity might be reduced. In such cases, more forcing conditions (higher temperature, longer reaction time) or the use of a catalyst might be necessary.

  • Poor Solubility: If your starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly slower. Ensure you are using an appropriate solvent and that the reactants are well-solubilized.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion in pyrazole synthesis.

Troubleshooting_Low_Conversion start Low Conversion Observed check_purity Assess Starting Material Purity (1,3-Dicarbonyl & Hydrazine) start->check_purity purity_ok Purity is High check_purity->purity_ok purify_sm Purify Starting Materials (Distillation, Recrystallization) purity_ok->purify_sm No check_stoichiometry Verify Stoichiometry purity_ok->check_stoichiometry Yes rerun1 Re-run Reaction purify_sm->rerun1 rerun1->start stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of hydrazine) stoichiometry_ok->adjust_stoichiometry No optimize_conditions Optimize Reaction Conditions stoichiometry_ok->optimize_conditions Yes rerun2 Re-run Reaction adjust_stoichiometry->rerun2 rerun2->start conditions_ok Yield Improved? optimize_conditions->conditions_ok investigate_side_reactions Investigate Side Reactions (TLC, LC-MS, NMR) conditions_ok->investigate_side_reactions No end_success Successful Synthesis conditions_ok->end_success Yes end_failure Further Optimization/Redesign Needed investigate_side_reactions->end_failure

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis. This data is compiled from various literature sources and should be used as a guideline for optimization.

ParameterVariationEffect on YieldRemarks
Solvent Ethanol vs. DMFDMF often gives higher yields, especially with aryl hydrazine hydrochlorides, by accelerating dehydration steps.[2]Fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity and yield.[3]
Temperature Room Temp vs. 60 °C vs. >60 °CIncreasing temperature to an optimum (e.g., 60 °C) can improve yield. Further increases may lead to lower yields due to side reactions.[5]Microwave irradiation can sometimes favor the thermodynamically preferred isomer and reduce reaction times.[6]
Catalyst None vs. Acid (e.g., Acetic Acid)Acid catalysis is typical for the Knorr synthesis and generally improves reaction rates and yields.[7]Lewis acids like Sc(OTf)₃ have shown to give excellent yields in certain cases.[5]
Stoichiometry 1:1 vs. 1:1.2 (Dicarbonyl:Hydrazine)A slight excess of hydrazine can drive the reaction to completion and improve yield.[1]A large excess of hydrazine can complicate purification.

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol details a general procedure for the Knorr condensation.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine derivative (1.0-1.2 equiv)

  • Solvent (e.g., ethanol, glacial acetic acid, or DMF)

  • Acid catalyst (if not using an acidic solvent, e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[8]

  • Add the acid catalyst if required.

  • Heat the reaction mixture under reflux for 1-4 hours, or stir at room temperature, depending on the reactivity of the substrates.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, cool the mixture.

  • If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying pyrazoles using silica gel column chromatography.

Materials:

  • Crude pyrazole

  • Silica gel

  • Eluent (e.g., a gradient of ethyl acetate in hexanes or heptane)[9][10]

Procedure:

  • Prepare the column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Load the sample: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.[9]

  • Elute the column: Begin eluting with the non-polar solvent and gradually increase the polarity of the eluent to separate the components. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.[9]

  • Collect fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Note on Basic Pyrazoles: If your pyrazole is basic and shows poor behavior on silica gel (e.g., tailing), you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[9]

Signaling Pathways and Experimental Workflows

General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[7]

Experimental Workflow for Knorr Pyrazole Synthesis

Knorr_Workflow start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine heat Heat/Stir Reaction Mixture add_hydrazine->heat monitor Monitor by TLC heat->monitor workup Work-up (Cooling, Precipitation/Extraction) monitor->workup Reaction Complete purify Purification (Recrystallization/Chromatography) workup->purify end Pure Pyrazole purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.[7]

References

Technical Support Center: Managing Isomeric Impurities in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing isomeric impurities, particularly regioisomers, during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence the formation of isomeric impurities in pyrazole synthesis?

A2: The formation of a regioisomeric mixture is a common issue, especially in the classical Knorr pyrazole synthesis. The ratio of isomers is influenced by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, favoring attack at the less hindered site.[2][3]

  • Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl determine the electrophilicity of the carbonyl carbons. The initial nucleophilic attack by the hydrazine usually occurs at the more electrophilic carbonyl carbon.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack.[2][3]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[2][3][4]

  • Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the final ratio of the isomeric products.[1][2][3]

Q3: How can I differentiate between pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[2][5] One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[5][6]

Q4: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving higher regioselectivity?

A4: When the traditional Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of symmetrical 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position.[1]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile like an alkyne or an alkene.[1][7] This approach often provides excellent control over regioselectivity.[1]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method offers a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[1][8]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product and have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][7]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the nucleophilic attack of the hydrazine to a single site under the current reaction conditions.[1]

  • Solutions:

    • Solvent Optimization: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly enhance regioselectivity.[3][4]

    • pH Adjustment: Modify the pH of the reaction medium. Acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity and potentially favoring one reaction pathway.[2][3]

    • Temperature Control: Vary the reaction temperature to determine if the product ratio is sensitive to kinetic versus thermodynamic control.[1][3]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solutions:

    • Re-evaluate Starting Materials: If possible, consider redesigning the synthesis with starting materials that have different steric or electronic properties to favor the formation of the desired isomer.

    • Alternative Synthetic Routes: Employ an alternative synthetic strategy that offers complementary regioselectivity, such as a 1,3-dipolar cycloaddition or the use of a 1,3-dicarbonyl surrogate.[1]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Solutions:

    • Chromatographic Separation: Column chromatography is the most common method for separating regioisomers.[6][9]

      • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1][2]

      • Column Chromatography: Utilize silica gel or alumina column chromatography with the optimized eluent system to separate the isomers. Reversed-phase chromatography can also be an effective alternative.[9]

    • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[9]

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis

Entry1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
11,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol~1:1[4]
21,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE>95:5[4]
31,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIP>99:1[4]
44,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolEquimolar mixture[7]
54,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide (acidic)98:2[7]

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of substituted pyrazoles with improved regioselectivity using a fluorinated alcohol as the solvent.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Separation of Regioisomers by Column Chromatography

This protocol outlines a general procedure for the separation of pyrazole regioisomers using silica gel column chromatography.

  • TLC Optimization: Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., gradients of hexane/ethyl acetate) to find an eluent that provides baseline separation of the two isomer spots.[2]

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column. Equilibrate the column with the optimized eluent system.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Visualizations

G Troubleshooting Regioisomer Formation start Reaction yields a mixture of regioisomers check_conditions Analyze Reaction Conditions start->check_conditions solvent Is a standard solvent (e.g., ethanol) used? check_conditions->solvent Step 1 change_solvent Switch to a fluorinated alcohol (TFE, HFIP) solvent->change_solvent Yes ph_check Is the reaction pH neutral? solvent->ph_check No end Pure Regioisomer Obtained change_solvent->end adjust_ph Adjust pH (e.g., add acid) ph_check->adjust_ph Yes temp_check Is the reaction run at a standard temperature? ph_check->temp_check No adjust_ph->end vary_temp Vary reaction temperature temp_check->vary_temp Yes separation Separation of Isomers Required temp_check->separation No vary_temp->end chromatography Perform Column Chromatography separation->chromatography recrystallization Attempt Fractional Recrystallization separation->recrystallization chromatography->end recrystallization->end

Caption: A logical workflow for troubleshooting the formation of regioisomers.

G Workflow for Isomer Separation start Crude Mixture of Regioisomers tlc TLC Solvent System Screening start->tlc separation_found Good Separation on TLC? tlc->separation_found column_chrom Column Chromatography separation_found->column_chrom Yes try_recrystallization Attempt Recrystallization separation_found->try_recrystallization No fraction_analysis Analyze Fractions by TLC column_chrom->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_isomer Isolated Pure Isomer evaporate->pure_isomer try_recrystallization->pure_isomer

References

Technical Support Center: Scalable Synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor?

A1: A key scalable method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine or its salts.[1][2] This approach, however, typically produces a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[1][2] Alternative routes, such as those starting from trifluoroacetylated acetylenes and aryl(alkyl) hydrazines, have also been explored to control regioselectivity.[1]

Q2: How can the regioselectivity of the pyrazole formation be controlled to favor the desired 3-(trifluoromethyl) isomer?

A2: The choice of solvent is critical for controlling regioselectivity. Highly polar protic solvents, such as hexafluoroisopropanol, tend to favor the formation of 3-trifluoromethylpyrazoles.[1] In contrast, polar aprotic solvents like DMSO preferentially yield the 5-CF3-substituted isomers.[1] For the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methyl hydrazine, using an acid catalyst like sulfuric acid in an aqueous medium can achieve high selectivity for the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol precursor.[3][4]

Q3: What are the most effective methods for separating the 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) regioisomers on a large scale?

A3: Efficient separation of the regioisomeric mixture can be achieved through distillation.[2] Analysis of the boiling point versus pressure diagrams is crucial for developing an effective distillation-based separation procedure.[1]

Q4: What are the key challenges and safety considerations when scaling up the synthesis?

A4: Key challenges include managing the formation of regioisomers, ensuring efficient separation, and handling potentially hazardous reagents.[2][5] For instance, older routes sometimes involved genotoxic intermediates like 3-amino pyrazole, which required tedious purification steps like steam distillation.[6][7] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and perform thorough risk assessments, especially concerning reactive intermediates and exothermic reactions.

Q5: How is the bromo-substituent introduced onto the pyrazole ring?

A5: The bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is typically performed using N-bromosuccinimide (NBS) under mild conditions to cleanly afford the 4-bromo-pyrazole.[1][2] Subsequent functionalization can then be achieved through methods like halogen-metal exchange.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of the Desired 3-CF3 Isomer Incorrect solvent choice during pyrazole ring formation.When reacting trifluoroacetylated acetylenes with hydrazines, use a highly polar protic solvent (e.g., hexafluoroisopropanol) to favor the 3-CF3 isomer.[1]
Suboptimal reaction conditions (temperature, catalyst).For the ETFAA and methyl hydrazine reaction, using a catalytic amount of sulfuric acid and maintaining a temperature of around 85-95°C can significantly improve selectivity for the precursor to the 3-CF3 isomer.[3][4]
Inefficient Separation of Regioisomers Inadequate distillation setup or parameters.Develop a robust distillation protocol based on the boiling point vs. pressure diagrams for the specific regioisomeric mixture.[1] This is a critical step for achieving high purity on a kilogram scale.[2]
Precipitation During Flow Lithiation The concentration of the pyrazole substrate in the flow reactor is too high.Judiciously control and lower the substrate concentration in the flow stream to avoid precipitation issues.[2]
Formation of Isomeric Byproducts during Functionalization (Halogen Dance) Temperature control during direct ortho-lithiation of 4-bromo-pyrazoles is not sufficiently maintained.It is critical to maintain a consistently low temperature during the ortho-lithiation step to prevent the "halogen-dance" reaction, which leads to isomeric impurities.[2]
Incomplete Bromination with NBS Reaction conditions (solvent, temperature, time) are not optimized.Ensure the reaction is performed under mild conditions. Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.

Quantitative Data Summary

Table 1: Regioselectivity in the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP)

Starting MaterialsCatalyst/SolventTemperatureSelectivity (5-MTP : 3-MTP)Yield (5-MTP)Reference
ETFAA + Methyl HydrazineWaterReflux6 : 149%[3][4]
ETFAA + Methyl HydrazineAcetic Acid (2 eq)80°C96 : 486.5%[3][4]
ETFAA + Methyl HydrazineH₂SO₄ (0.09 eq) / Water85°C99.2 : 0.887.5%[3]
ETFAA + Methyl HydrazineTrifluoroacetic Acid (0.1 eq)85°C97.2 : 2.883.9%[3]

5-MTP is the precursor that leads to the desired 3-(trifluoromethyl)pyrazole isomer after subsequent reaction steps.

Experimental Protocols

Protocol 1: Scalable Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole Mixture[2]
  • Reaction Setup: A suitable reactor is charged with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

  • Reagent Addition: Methyl hydrazine hydrochloride is added to the reactor. The specific solvent and temperature conditions should be optimized based on lab-scale experiments to control the reaction rate and exotherm.

  • Reaction Monitoring: The reaction is monitored by an appropriate analytical method (e.g., GC, LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is subjected to a standard aqueous workup to remove salts and other water-soluble impurities. The organic layer is isolated.

  • Separation: The resulting mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole is separated by fractional distillation under reduced pressure. The separation efficiency is highly dependent on the column and distillation parameters.

Protocol 2: Bromination of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole[1][2]
  • Reaction Setup: The purified 1-methyl-3-(trifluoromethyl)-1H-pyrazole is dissolved in a suitable solvent (e.g., acetonitrile) in a reactor equipped with a stirrer and temperature control.

  • Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution, maintaining a controlled temperature to manage any potential exotherm.

  • Reaction Monitoring: The progress of the bromination is monitored by TLC or GC until the starting pyrazole is fully converted.

  • Workup: The reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate, to destroy any remaining NBS.

  • Purification: The product, this compound, is isolated by extraction and purified by crystallization or chromatography to yield the final product.

Visualizations

G Workflow: Synthesis & Purification A 1. Ring Formation (4-ethoxy-1,1,1-trifluoro-3-buten-2-one + Methyl Hydrazine) B 2. Isomer Mixture (3-CF3 and 5-CF3 Pyrazoles) A->B Yields mixture C 3. Fractional Distillation (Large Scale Separation) B->C Separation challenge D 4. Isolated 1-methyl-3-(trifluoromethyl)-1H-pyrazole C->D Purified isomer E 5. Bromination (NBS, Mild Conditions) D->E Introduction of Bromo group F 6. Final Product This compound E->F Purification G Troubleshooting: Low Isomer Selectivity Problem Low Yield of Desired 3-CF3 Isomer Cause1 Incorrect Solvent Choice Problem->Cause1 Cause2 Suboptimal Catalyst Problem->Cause2 Cause3 Poor Temperature Control Problem->Cause3 Solution1 Use Polar Protic Solvent (e.g., Hexafluoroisopropanol) Cause1->Solution1 Solution Solution2 Use Acid Catalyst (e.g., H2SO4 in water) Cause2->Solution2 Solution Solution3 Maintain Optimal Temperature (e.g., 85-95°C) Cause3->Solution3 Solution

References

Technical Support Center: Removal of Palladium Catalysts from Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the removal of palladium catalysts from pyrazole coupling reactions. Below, you will find a comprehensive troubleshooting guide for common issues, a list of frequently asked questions, detailed experimental protocols, and comparative data to guide your purification strategy.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the removal of palladium catalysts from your pyrazole coupling reaction mixtures.

Issue 1: High levels of palladium remain after filtration through Celite.

  • Symptom: The filtrate remains grey or black, or analysis (e.g., ICP-MS) shows unacceptable levels of palladium.

  • Possible Cause: The palladium species is soluble or colloidal and is passing through the Celite pad. Simple filtration is most effective for heterogeneous catalysts like palladium on carbon or when the palladium has precipitated as Pd(0) black.[1][2]

  • Solutions:

    • Induce Precipitation: Before filtration, try adding an anti-solvent to precipitate the soluble palladium.

    • Switch to a Scavenger: Treat the filtrate with a palladium scavenger to bind the soluble palladium, which can then be removed by a second filtration.[3] Common options include activated carbon or silica-based scavengers.[3][4]

    • Optimize Celite Bed: Ensure the Celite bed is 1-2 cm thick and properly packed. Pre-wetting the pad with the reaction solvent can improve its efficacy.[1]

Issue 2: Significant loss of pyrazole product during purification.

  • Symptom: Low yield of the final product after the palladium removal step.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[3]

  • Solutions:

    • Reduce Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.

    • Thoroughly Wash the Adsorbent: After filtration, wash the filter cake with fresh solvent to recover any adsorbed product.[1]

    • Use a More Selective Scavenger: Switch to a functionalized silica scavenger (e.g., thiol-based), which can be more selective for palladium and have a lower affinity for your product.[3]

    • Change Purification Method: If product loss remains high, consider alternative methods like crystallization or column chromatography.[5]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Symptom: The same purification protocol yields varying levels of residual palladium in different runs of the same reaction.

  • Possible Cause: Variations in the reaction conditions (e.g., temperature, stirring, reaction time) can affect the final form (e.g., oxidation state, particle size) of the palladium species, influencing the effectiveness of a given removal method.

  • Solutions:

    • Standardize Reaction Protocol: Ensure consistent reaction conditions to produce a more uniform palladium species.

    • Implement a Scavenging Step: A robust scavenging step is often less sensitive to minor variations in the palladium's form compared to simple filtration.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to develop a more reliable protocol.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my pyrazole product? A1: Residual palladium is a major concern in the pharmaceutical industry due to its potential toxicity. Regulatory bodies like the FDA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[6] Furthermore, residual palladium can interfere with downstream synthetic steps and biological assays, leading to unreliable results.

Q2: What are the primary methods for removing palladium catalysts? A2: The most common methods are:

  • Filtration: Using a filter aid like Celite® to remove heterogeneous or precipitated palladium.[2]

  • Adsorption/Scavenging: Using materials like activated carbon or functionalized silica/polymer scavengers that bind to palladium.[3][5]

  • Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase.[2]

  • Crystallization: Purifying the product by crystallization, leaving impurities in the mother liquor.[3]

Q3: What is Celite, and how does it aid in palladium removal? A3: Celite is diatomaceous earth, a form of silica. It is used as a filter aid to form a porous filter cake that can trap fine, insoluble particles, such as precipitated palladium metal or heterogeneous catalysts like palladium on carbon, preventing them from passing through the filter paper.[1]

Q4: How do I choose between activated carbon and a specialized scavenger? A4: The choice depends on several factors:

  • Cost: Activated carbon is significantly cheaper, making it suitable for large-scale processes.[3]

  • Selectivity: Specialized scavengers (e.g., thiol-functionalized silica) are more selective for palladium and are less likely to adsorb your product, potentially leading to higher yields.[3][7]

  • Efficiency: Specialized scavengers often have a higher capacity and can reduce palladium levels more effectively than activated carbon.[7]

Q5: How can I quantify the amount of residual palladium in my sample? A5: The standard methods for quantifying trace levels of palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy. These techniques are highly sensitive and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques. Note that performance can vary based on the specific reaction conditions, solvent, and the nature of the pyrazole product.

Table 1: Comparison of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Scavenging ConditionsReference
SiliaMetS Thiol2400≤ 1610 wt%, room temp.[7]
SiliaMetS Thiourea2400≤ 1610 wt%, room temp.[7]
Activated Carbon (Darco)2400> 1610 wt%, room temp.[7]
MP-TMT852< 105 equivalents, room temp., overnight[8]
Activated Carbon500~652g / 10mL, 16 hours[9]

Table 2: Residual Palladium Levels After Different Purification Protocols

Purification MethodInitial Pd (ppm)Final Pd (ppm)NotesReference
Column Chromatography>5000>100 (in 14/39 samples)~90% removal on average[10]
Column Chromatography + Si-TMT Scavenger>5000< 100 (in all samples)~98% removal on average[10]
Activated Carbon (Darco KB-B) + Crystallization300< 10.2 wt carbon, 45°C, 18h[6]
Filtration through Celite80-100ControlledEffective for macroscopic palladium[6]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as Pd(0) black.

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite. Gently compact the Celite to form a level bed.[1]

  • Pre-wet the Pad: Pour the reaction solvent over the Celite pad and apply a gentle vacuum to pull the solvent through, which helps to compact the pad and prevent cracking.[3]

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.[1]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.

  • Wash: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[1]

  • Collect Filtrate: The combined filtrate contains your product, free from insoluble palladium.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is effective for adsorbing a wide range of palladium species.

  • Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stir: Stir the suspension at room temperature for 2-12 hours.[4]

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash and Concentrate: Wash the carbon/Celite cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure.[3]

Protocol 3: Palladium Removal with a Thiol-Based Silica Scavenger

This method uses a functionalized scavenger for more selective palladium removal.

  • Select Scavenger: Choose a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) that is compatible with your solvent system.

  • Add Scavenger: Add the scavenger to the crude reaction mixture or a solution of the crude product. The amount is typically 3-10 equivalents relative to the palladium used.[4]

  • Stir: Stir the mixture at room temperature or with gentle heating for 2-24 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filter: Remove the solid-supported scavenger by filtration through filter paper or a short plug of Celite.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[1]

Mandatory Visualizations

G start Reaction Mixture (Pyrazole Product + Pd Catalyst) check_pd_form Is the Palladium Heterogeneous (e.g., Pd/C) or Precipitated? start->check_pd_form celite_filtration Perform Celite Filtration check_pd_form->celite_filtration Yes scavenger_treatment Treat with Palladium Scavenger (e.g., Activated Carbon, Thiol-Silica) check_pd_form->scavenger_treatment No (Soluble/Colloidal) analyze_filtrate Analyze Filtrate for Residual Palladium celite_filtration->analyze_filtrate analyze_filtrate->scavenger_treatment Pd Levels Too High final_product Purified Pyrazole Product analyze_filtrate->final_product Pd Levels Acceptable filter_scavenger Filter to Remove Scavenger scavenger_treatment->filter_scavenger filter_scavenger->final_product analyze_final Final Analysis (ICP-MS) final_product->analyze_final

Caption: Decision tree for selecting a palladium removal method.

G cluster_0 Scavenging Process start Crude Product Solution (with soluble Pd) add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir_mixture Stir (2-24h) at RT or elevated temp. add_scavenger->stir_mixture filtration Filter to remove Scavenger-Pd Complex stir_mixture->filtration end Purified Product Solution filtration->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Handling Brominated Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and troubleshooting of moisture-sensitive brominated pyrazole intermediates. Exposure to moisture can significantly impact the stability, reactivity, and overall quality of these critical building blocks, leading to compromised experimental outcomes. This resource offers practical solutions and preventative measures in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common signs that my brominated pyrazole intermediate has been compromised by moisture?

A1: Exposure to moisture can manifest in several ways. Visually, you might observe the material changing from a free-flowing powder to a clumpy or sticky solid. Discoloration, such as yellowing or browning, can also indicate degradation, which may be accelerated by the presence of water.[1] In terms of experimental outcomes, you may experience decreased reaction yields, the formation of unexpected byproducts, or difficulty in achieving complete dissolution in non-polar organic solvents.

Q2: How can I definitively determine the water content in my brominated pyrazole intermediate?

A2: The most accurate and widely accepted method for determining water content is Karl Fischer titration.[2][3] This technique is highly specific to water and can provide precise quantitative results.[2] It is crucial to use a suitable solvent in which your compound is soluble and that does not interfere with the Karl Fischer reagents.[4][5]

Q3: What are the best practices for storing moisture-sensitive brominated pyrazole intermediates?

A3: To maintain the integrity of your brominated pyrazole intermediates, they should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The use of desiccants, such as silica gel or molecular sieves, within a secondary containment (e.g., a desiccator or a sealed bag) is highly recommended to absorb any ambient moisture.[6] For long-term storage, refrigeration or freezing can be beneficial, but it is critical to allow the container to warm to room temperature before opening to prevent condensation from forming on the compound.[1]

Q4: My reaction yield is lower than expected when using a brominated pyrazole intermediate. Could moisture be the culprit?

A4: Yes, moisture can significantly impact reaction yields. Water can act as a competing nucleophile or a base in many reactions, leading to the formation of undesired byproducts or the decomposition of starting materials and reagents. For instance, in reactions involving organometallic reagents, any moisture present will quench the reagent, thereby reducing the effective concentration and lowering the yield. It is advisable to use anhydrous solvents and rigorously dry all glassware before starting the reaction.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the use of brominated pyrazole intermediates.

Issue 1: Inconsistent Reaction Results and Poor Reproducibility

If you are experiencing variability in your reaction outcomes, moisture contamination is a likely cause. The following workflow can help you diagnose and resolve the issue.

A Inconsistent Reaction Results Observed B Test Water Content of Starting Material (Karl Fischer) A->B C Water Content Acceptable? B->C D Check Solvent and Reagent Anhydrousness C->D Yes G Source New or Purify Existing Intermediate C->G No E Solvents/Reagents Dry? D->E F Dry Solvents/Reagents and Repeat Reaction E->F No H Review Reaction Setup for Moisture Entry Points E->H Yes J Problem Resolved F->J G->B I Modify Setup (e.g., Inert Atmosphere, Dry Glassware) H->I I->J

Figure 1. Troubleshooting workflow for inconsistent reaction results.
Issue 2: Formation of Unknown Impurities

The presence of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR) can often be attributed to degradation products resulting from hydrolysis.

Potential Degradation Pathway:

While specific degradation pathways are compound-dependent, a common reaction with water is the hydrolysis of the bromine substituent, leading to the formation of a hydroxylated pyrazole derivative. This is particularly relevant under basic or acidic conditions, which can be inadvertently created by the presence of moisture.

cluster_0 Potential Hydrolysis Pathway A Brominated Pyrazole Intermediate C Hydrolysis A->C B H2O (Moisture) B->C D Hydroxylated Pyrazole Byproduct C->D E HBr C->E

Figure 2. Generalized pathway for the hydrolysis of a brominated pyrazole.

Troubleshooting Steps:

  • Analyze Byproducts: Attempt to isolate and characterize the main impurities. The presence of a hydroxyl group in place of a bromine atom is a strong indicator of hydrolysis.

  • Strict Anhydrous Conditions: Re-run the reaction under strictly anhydrous conditions. This includes using freshly dried solvents, oven-dried glassware, and performing the reaction under an inert atmosphere.

  • Control pH: If the reaction conditions are sensitive to acid, consider adding a non-nucleophilic base to neutralize any hydrobromic acid (HBr) that may form during degradation.

Data Presentation

The following tables provide hypothetical data to illustrate the impact of moisture on the stability and purity of a generic brominated pyrazole intermediate.

Table 1: Stability of a Brominated Pyrazole Intermediate Under Different Humidity Conditions

Parameter0% Relative Humidity (Desiccator)40% Relative Humidity (Ambient)75% Relative Humidity (High Humidity)
Appearance (after 7 days) Free-flowing white powderSlightly clumpy off-white powderClumpy, pale yellow solid
Water Content (Karl Fischer, % w/w) 0.05%0.85%3.20%
Purity (HPLC, % area) 99.5%97.2%91.5%
Major Impurity (% area) Not Detected1.8% (Hydroxylated pyrazole)6.8% (Hydroxylated pyrazole)

Table 2: Impact of Water Content on Reaction Yield

Water Content in Brominated Pyrazole Intermediate (% w/w)Anhydrous Solvent UsedReaction Yield (%)
0.05%Yes92%
0.05%No (Ambient Solvent)85%
0.85%Yes78%
3.20%Yes45%

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a solid brominated pyrazole intermediate.

  • Apparatus Setup: Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent) to the titration vessel. The chosen solvent must completely dissolve the sample.[3]

  • Pre-Titration: Start the titrator to titrate any residual moisture in the solvent to a stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the brominated pyrazole intermediate. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.

  • Titration: Quickly add the weighed sample to the titration cell, ensuring minimal exposure to atmospheric moisture. Begin the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: The water content is calculated automatically by the instrument based on the titrant volume, titrant concentration (titer), and the sample weight.

A Prepare KF Titrator and Anhydrous Solvent B Perform Pre-Titration of Solvent A->B C Accurately Weigh Sample B->C D Add Sample to Titration Cell C->D E Initiate Titration D->E F Record Titrant Volume at Endpoint E->F G Calculate Water Content F->G

Figure 3. Experimental workflow for Karl Fischer titration.
Protocol 2: Small-Scale Moisture Sensitivity Test

This protocol provides a simple method to qualitatively assess the hygroscopicity of a brominated pyrazole intermediate.

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100 mg) of the compound onto a pre-weighed watch glass.

  • Initial Observation: Note the initial appearance, color, and texture of the compound.

  • Controlled Exposure: Place the watch glass in a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity).

  • Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), remove the watch glass and immediately re-weigh it. Also, observe any changes in the physical appearance of the compound.

  • Data Analysis: Plot the change in weight over time to determine the rate of moisture uptake. Significant weight gain indicates that the compound is hygroscopic and requires careful handling.

References

Validation & Comparative

A Comparative Guide to 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole and Other Brominated Pyrazoles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its presence in a multitude of biologically active molecules.[1][2][3][4] Brominated pyrazoles, in particular, serve as exceptionally versatile intermediates, offering a reactive handle for constructing complex molecular architectures through various cross-coupling reactions.[1][5] This guide provides a comparative analysis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole against other common brominated pyrazoles, focusing on their synthesis, reactivity, and application, supported by experimental data to inform strategic synthetic planning.

The subject of this guide, this compound, is distinguished by its unique substitution pattern. The presence of an electron-withdrawing trifluoromethyl (-CF3) group is known to significantly modulate the electronic properties of the pyrazole ring, influencing the reactivity of the C-Br bond and the biological activity of the final products.[6][7] This comparison will explore how these structural features translate into tangible advantages or disadvantages in synthetic workflows.

Comparative Synthesis of Brominated Pyrazoles

The preparation of brominated pyrazoles can be broadly achieved through two main strategies: the direct bromination of a pre-formed pyrazole ring or the cyclization of appropriately substituted and brominated precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A variety of brominating agents have been employed, including elemental bromine, N-Bromosuccinimide (NBS), and sodium bromide with an oxidant like Oxone.[5][8][9] The regioselectivity of direct bromination is highly dependent on the substituents already present on the pyrazole ring.

Table 1: Comparison of Synthetic Protocols for Key Brominated Pyrazoles

CompoundStarting Material(s)Key Reagents & ConditionsYieldReference(s)
This compound 1-methyl-3-(trifluoromethyl)-1H-pyrazoleNBS, solventGood (Specific yield not detailed in provided results)[10]
3-bromo-1H-pyrazole PyrazolePotassium dichromate, 50% Hydrobromic acid, 5-15°C83%[11][12]
4-bromopyrazole PyrazoleN-Bromosuccinimide (NBS), Water, Room Temperature, 24hHigh (Specific yield not detailed)[13]
4-bromopyrazole Derivatives 1,3-diketones, arylhydrazinesN-bromosaccharin, H2SO4/SiO2, Solvent-free, Room Temp.Excellent (e.g., 94% for 3,5-dimethyl-4-bromo-N-phenylpyrazole)[5][14]
3,5-dibromo-1H-pyrazole 3,4,5-tribromo-1H-pyrazolen-BuLi, THF, -78°C; then MeOH-THF quenchHigh (Specific yield not detailed)[15]

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The synthetic utility of brominated pyrazoles is most prominently displayed in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an ideal site for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties. The reactivity in these transformations is governed by the strength of the C-Br bond and the electronic environment of the pyrazole ring.[16] Generally, the reactivity of halopyrazoles follows the trend I > Br > Cl.[16] While bromo-pyrazoles offer a good balance of reactivity and stability, chloro-derivatives often require more active and specialized catalyst systems.[16]

The electronic nature of substituents on the pyrazole ring plays a critical role. Electron-withdrawing groups, such as the trifluoromethyl group in This compound , can influence the oxidative addition step in the catalytic cycle and the overall reaction kinetics.

Table 2: Comparative Performance of Brominated Pyrazoles in Suzuki-Miyaura Cross-Coupling

Brominated PyrazoleCatalyst SystemBaseTypical YieldNotesReference(s)
4-bromopyrazoles XPhos Pd G2K₃PO₄High (80-93%)Generally provides a good balance of reactivity and stability.[16]
Aminopyrazoles (Bromo) Various Pd catalystsVariousGoodBromo derivatives were found to be superior to iodo-pyrazoles due to reduced dehalogenation.[17]
General Bromo-arenes Bulky bis(pyrazolyl)palladium complexesNot specifiedGood (up to 98%)Bulky ligands on the catalyst can enhance catalytic activity.[18]

Note: Specific cross-coupling data for this compound was not available in the initial search results, but its reactivity can be inferred from general principles. The electron-withdrawing -CF3 group is expected to make the pyrazole ring more electron-deficient, potentially facilitating the oxidative addition step with Pd(0).

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1H-pyrazole[11][12]
  • Dissolve 6.81 g (0.1 mol) of pyrazole in 161.80 g of 50.0% hydrobromic acid (containing 1.0 mol of HBr).

  • While stirring, control the temperature at 5-15°C and add 47.07 g of a 25.0% potassium dichromate solution dropwise.

  • After the addition is complete, maintain the reaction temperature at 5-15°C for the bromination to proceed. Monitor the reaction progress using high-performance liquid chromatography.

  • When the desired conversion is reached (e.g., 93.0% of 3-bromopyrazole), add 4.31 g (0.06 mol) of ferrous oxide to quench the reaction.

  • Add 73.5 g of chlorobenzene to the reaction mixture, stir for 2 hours for extraction, and then allow the layers to settle for 1 hour.

  • Separate the organic phase and cool it to between -15°C and -5°C to precipitate the product.

  • Filter the solid to obtain 3-bromo-1H-pyrazole. The reported yield is 12.20 g (83%) with a purity of 98.5%.

Protocol 2: Synthesis of 4-bromopyrazole[13]
  • Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.

  • Add N-bromosuccinimide (NBS) (26.1 g, 147 mmol) to the suspension all at once. The mixture will immediately turn milky white.

  • Stir the reaction mixture continuously at room temperature for 24 hours.

  • Upon completion, extract the mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic phases and wash them sequentially with aqueous sodium carbonate (Na2CO3) and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product.

Protocol 3: One-Pot Synthesis of 3,5-dimethyl-4-bromo-N-phenylpyrazole[5]
  • Grind an equimolar amount of acetylacetone and phenylhydrazine in the presence of 0.01 g of silica-supported sulfuric acid (H2SO4/SiO2) at room temperature to form 3,5-dimethyl-N-phenylpyrazole.

  • To this mixture, add one equivalent of N-bromosaccharin and mix thoroughly.

  • The target 3,5-dimethyl-4-bromo-N-phenylpyrazole is obtained in excellent yield (94%) within 7 minutes.

Key Synthetic Pathways and Workflows

The primary application of these brominated intermediates is in the construction of more complex, functionalized pyrazoles, which are often key fragments of larger bioactive molecules.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product Bromopyrazole Brominated Pyrazole (e.g., 5-bromo-1-methyl- 3-(trifluoromethyl)-1H-pyrazole) Reaction_Step Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Bromopyrazole->Reaction_Step Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction_Step Final_Product Functionalized Pyrazole Derivative (Pharmaceutical / Agrochemical Lead) Reaction_Step->Final_Product

Caption: General workflow for synthesizing functionalized pyrazoles.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The catalytic cycle illustrates the fundamental transformations involved.

Suzuki_Cycle Pd0 Pd(0)L_n Pd_Complex R-Pd(II)-Br (L_n) Pd0->Pd_Complex ArBr R-Br (Bromopyrazole) OxAdd Oxidative Addition Pd_Complex2 R-Pd(II)-R' (L_n) Pd_Complex->Pd_Complex2 Boronic R'-B(OH)₂ Transmetal Transmetalation Base Base Pd_Complex2->Pd0 Product R-R' (Coupled Product) Pd_Complex2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the C-Br bond is directly influenced by the electronic nature of the substituents on the pyrazole ring.

Reactivity cluster_cause Electronic Effect cluster_effect Impact on C-Br Bond EWG Electron-Withdrawing Group (e.g., -CF3) Polarity Increased C-Br Bond Polarity EWG->Polarity Inductively Withdraws Electron Density EDG Electron-Donating Group (e.g., -NH2) Reactivity Enhanced Reactivity in Oxidative Addition H Neutral Group (e.g., -H, -CH3) Polarity->Reactivity

Caption: Influence of substituents on C-Br bond reactivity.

Conclusion

This compound represents a highly valuable and modern building block in synthetic chemistry. While its synthesis follows established principles of pyrazole chemistry, its true utility lies in the unique electronic properties conferred by the trifluoromethyl group. Compared to simpler analogues like 3-bromo-1H-pyrazole or 4-bromopyrazole, it offers the potential for altered reactivity in cross-coupling reactions and, more importantly, provides a direct route to introduce the CF3 moiety—a group renowned for enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.

While reagents like 3,5-dibromopyrazole offer two points for diversification, this compound is the intermediate of choice when the specific 1-methyl-3-(trifluoromethyl)pyrazole core is desired. The selection between these brominated pyrazoles should therefore be a strategic decision based on the target molecule's required substitution pattern, the desired electronic properties, and the overall synthetic sequence. For projects in pharmaceutical and agrochemical development where trifluoromethylated scaffolds are paramount, this compound stands out as a critical and enabling intermediate.

References

Navigating the Cross-Coupling Landscape: A Comparative Guide to the Reactivity of Bromo- and Chloro-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyrazole scaffolds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis. The choice between bromo- and chloro-pyrazole substrates is a critical decision that balances reactivity with cost and availability. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols, to inform strategic synthetic planning.

The fundamental principle governing the reactivity of halopyrazoles in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, leading to a general reactivity trend of I > Br > Cl. This translates to milder reaction conditions and often higher yields for bromo-pyrazoles. However, the cost-effectiveness and broader commercial availability of chloro-pyrazoles make them an attractive alternative, provided that a suitably active catalytic system is employed.

Quantitative Comparison of Reactivity

The following tables summarize the typical performance of bromo- and chloro-pyrazoles in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. It is important to note that yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

HalogenTypical Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Bromo Pd(PPh₃)₄ or XPhos Pd G2K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 11080 - 93[1]Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂ / SPhos or other bulky, electron-rich phosphine ligandsK₃PO₄, Cs₂CO₃Toluene, Dioxane100 - 13060 - 95[1]Requires more active catalyst systems to overcome the stronger C-Cl bond.[1]

Table 2: Heck Coupling

HalogenTypical Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Bromo Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, NaOAcDMF, Acetonitrile80 - 120Moderate to HighGenerally proceeds efficiently under standard Heck conditions.
Chloro Palladacycles, catalysts with bulky phosphine or NHC ligandsK₂CO₃, Cs₂CO₃DMA, NMP120 - 160Low to ModerateOften requires higher temperatures and more specialized, electron-rich ligands.

Table 3: Buchwald-Hartwig Amination

HalogenTypical Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Bromo Pd(dba)₂ / tBuDavePhosNaOtBu, K₃PO₄Toluene, Xylene90 - 12060 - 90[2]More effective substrate for palladium-catalyzed amination, especially with amines lacking β-hydrogens.[2]
Chloro Pd(dba)₂ / tBuDavePhos or other advanced ligandsNaOtBu, LiHMDSToluene, Dioxane100 - 140Moderate[2]Shows moderate reactivity, generally lower than the bromo-derivative under similar conditions.[2]

Experimental Workflows and Logical Relationships

A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below, illustrating the key stages from reaction setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Oven-dried Reaction Vessel Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Vessel->Inert_Atmosphere Reagents Add Halo-pyrazole, Coupling Partner, Catalyst, Ligand, Base Inert_Atmosphere->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated Product Purification->Product

A generalized workflow for cross-coupling reactions.

The catalytic cycle for the Suzuki-Miyaura reaction, a representative cross-coupling process, illustrates the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)-R' L_n OxAdd->Transmetalation Transmetalation (R'-B(OR)2) RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Below are representative experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a 4-Bromopyrazole

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction of a 4-Chloropyrazole (General Considerations)

Due to the lower reactivity of chloro-pyrazoles, more forcing conditions and specialized catalysts are typically required.

Materials:

  • 4-Chloropyrazole derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or an N-heterocyclic carbene (NHC) ligand) (0.02 - 0.10 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • High-boiling point solvent (e.g., DMA, NMP, or xylene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube under an inert atmosphere, combine the 4-chloropyrazole, palladium catalyst, ligand, and base.

  • Add the alkene and the solvent.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination of a 4-Bromopyrazole

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv)[2]

  • Amine (1.2 equiv)

  • Pd(dba)₂ (0.10 equiv)[2]

  • tBuDavePhos (0.20 equiv)[2]

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)[2]

  • Anhydrous xylene[2]

  • Microwave vial or sealed tube

Procedure:

  • To a microwave vial under an inert atmosphere, add the 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.[2]

  • Add anhydrous xylene followed by the amine.[2]

  • Seal the vial and heat the reaction mixture to 90 °C with stirring for the required time (e.g., 24 hours, or until completion as monitored by TLC/LC-MS).[2]

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The choice between bromo- and chloro-pyrazoles in cross-coupling reactions is a nuanced decision. Bromo-pyrazoles offer higher reactivity, often leading to milder reaction conditions and greater reliability. This makes them ideal for complex syntheses or when dealing with sensitive functional groups. Conversely, the economic advantage of chloro-pyrazoles is a significant factor, particularly in large-scale applications. The continuous development of highly active and robust catalyst systems is progressively narrowing the reactivity gap, making chloro-pyrazoles increasingly viable substrates for a wide range of cross-coupling transformations. A thorough evaluation of the specific synthetic goals, substrate availability, and cost considerations will ultimately guide the optimal choice for each research endeavor.

References

A Comparative Guide to Analytical Methods for Purity Validation of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is critical for the integrity of experimental outcomes and the safety of potential pharmaceutical products. This guide provides an objective comparison of key analytical methods for the purity validation of this fluorinated pyrazole derivative. The performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated with illustrative experimental data to support methodological selection.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on a variety of factors including the nature of the analyte, the expected impurities, and the desired level of sensitivity and specificity. Below is a summary of typical performance data for the validation of this compound purity using different analytical techniques.

ParameterRP-HPLC with UV DetectionGC-MSGC-FIDqNMR (¹H and ¹⁹F)
Linearity (R²) > 0.999> 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 5.0%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.01%~0.001%~0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.015%~0.15%
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)Moderate (based on retention time)Very High (based on unique spectral signals)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices for the analysis of similar halogenated and fluorinated heterocyclic compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly suitable for the quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% A

    • 2-15 min: Linear gradient to 10% A

    • 15-20 min: Hold at 10% A

    • 20.1-25 min: Return to 60% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, offering high specificity through mass spectral data.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Sample Preparation:

  • Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of 1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable method for the quantitative analysis of volatile compounds, particularly when high accuracy and precision are required for purity assessment.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector.

  • Capillary column as described for GC-MS.

Chromatographic Conditions:

  • Identical to the GC-MS method (carrier gas, injector temperature, oven program, and injection mode).

  • FID Temperature: 300 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium or Nitrogen): 25 mL/min

Sample Preparation:

  • Similar to the GC-MS method.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte, by using a certified internal standard. Both ¹H and ¹⁹F NMR can be utilized for this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.

¹H qNMR Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or acetone-d₆.

  • Internal Standard: A certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Pulse Sequence: A standard 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

¹⁹F qNMR Experimental Parameters:

  • Solvent: As for ¹H qNMR.

  • Internal Standard: A certified fluorinated internal standard (e.g., trifluorotoluene).

  • Pulse Sequence: Similar to ¹H qNMR, ensuring a sufficiently long relaxation delay.

  • Decoupling: Proton decoupling may be applied to simplify the spectrum.

Sample Preparation:

  • Accurately weigh about 15-25 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity is calculated based on the integral ratios of the analyte and internal standard signals, corrected for the number of nuclei, molecular weights, and masses used.

Visualized Workflows and Relationships

To further clarify the logical flow and relationships in the analytical process, the following diagrams are provided.

AnalyticalMethodSelection start Purity Validation Required for This compound decision1 Primary Goal of Analysis? start->decision1 quant_main Quantification of Main Component & Non-Volatile Impurities decision1->quant_main Assay & Impurity Profile id_volatile Identification & Quantification of Volatile Impurities decision1->id_volatile Volatile Impurity ID quant_volatile Robust Quantification of Volatile Components decision1->quant_volatile Volatile Assay primary_assay Primary Purity Assay (Reference Standard Independent) decision1->primary_assay Absolute Purity method_hplc RP-HPLC quant_main->method_hplc method_gcms GC-MS id_volatile->method_gcms method_gcfid GC-FID quant_volatile->method_gcfid method_qnmr qNMR primary_assay->method_qnmr

Caption: Decision tree for selecting an analytical method.

ImpurityAnalysisWorkflow cluster_synthesis Synthesis & Potential Impurities cluster_analysis Analytical Characterization start_mats Starting Materials (e.g., Hydrazine, Dicarbonyl) synthesis Pyrazole Ring Formation start_mats->synthesis imp_regio Regioisomers synthesis->imp_regio imp_incomplete Incomplete Cyclization (Pyrazoline Intermediates) synthesis->imp_incomplete imp_side Side Reaction Products synthesis->imp_side product Crude Product synthesis->product analysis Chromatographic/ Spectroscopic Analysis product->analysis data Data Interpretation (Peak Purity, Mass Spectra, etc.) analysis->data

Comparative Guide to the HPLC Analysis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the analysis of reaction mixtures containing the key synthetic intermediate, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. The selection of an appropriate analytical method is critical for monitoring reaction progress, identifying impurities, and ensuring the quality and purity of the final product. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis can result in a complex mixture containing the desired product, unreacted starting materials, reagents, and potential side products, including regioisomers. Therefore, a robust and selective analytical method is paramount for in-process control and final product characterization. This guide compares the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultra-High-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Analytical Method Comparison

The choice of analytical technique depends on several factors, including the required resolution, sensitivity, speed, and the nature of the analytes in the reaction mixture. The following table summarizes the key performance indicators for the compared methods.

Analytical TechniquePrincipleTypical ResolutionAnalysis TimeSensitivityKey AdvantagesKey Disadvantages
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Good to Excellent15-30 minHigh (ng-µg)Robust, versatile, widely available, suitable for non-volatile compounds.Longer analysis times, higher solvent consumption compared to UPLC.
UPLC Similar to HPLC but uses smaller particle size columns for higher efficiency.Excellent2-10 minVery High (pg-ng)Faster analysis, better resolution, lower solvent consumption.Higher backpressure requires specialized instrumentation.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent20-40 minVery High (pg-ng)High sensitivity and specificity, provides structural information.Requires analyte to be volatile and thermally stable, potential for isomer co-elution.
Capillary Electrophoresis Separation of ions in an electric field based on their electrophoretic mobility.Excellent5-15 minHigh (ng-µg)High efficiency, low sample and reagent consumption.Less robust than HPLC, sensitivity can be lower without specialized detectors.

Experimental Protocols and Data

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a reliable workhorse for the routine analysis of pyrazole derivatives.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The reaction mixture is diluted 1:100 with a 50:50 mixture of water and acetonitrile.

Expected Performance Data:

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Starting Material 13.5-0.51.5
Starting Material 24.83.10.41.2
This compound 10.2 >2.0 0.2 0.6
Isomeric Impurity11.52.50.30.9
Byproduct 17.14.20.61.8
Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers a significant improvement in speed and resolution, ideal for high-throughput screening and detailed impurity profiling.

Experimental Protocol:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 35% B to 85% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: The reaction mixture is diluted 1:200 with a 50:50 mixture of water and acetonitrile.

Expected Performance Data:

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Starting Material 11.2-50150
Starting Material 21.83.540120
This compound 3.5 >2.5 20 60
Isomeric Impurity3.93.03090
Byproduct 12.54.860180
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile impurities and for providing structural confirmation.

Experimental Protocol:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: The reaction mixture is diluted 1:100 with dichloromethane.

Expected Performance Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)
Starting Material 18.5Varies10
Starting Material 210.2Varies15
This compound 15.8 228, 226, 147, 69 5
Isomeric Impurity16.1228, 226, 147, 698
Byproduct 112.3Varies20

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution 1:100 with ACN/Water HPLC HPLC System Dilution->HPLC C18 C18 Column HPLC->C18 UV UV Detector (254 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Analysis Report Quantification->Report Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method HighThroughput High-Throughput Needed? StructuralInfo Structural Info Required? HighThroughput->StructuralInfo No UPLC UPLC HighThroughput->UPLC Yes RoutineQC Routine QC? StructuralInfo->RoutineQC No GCMS GC-MS StructuralInfo->GCMS Yes RoutineQC->HighThroughput No HPLC HPLC RoutineQC->HPLC Yes

A Comparative Spectroscopic Analysis of Pyrazole and Its Methyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Pyrazole and its 3-Methyl, 4-Methyl, and 1-Methyl Isomers.

This guide provides a comprehensive comparison of the spectroscopic properties of pyrazole and its key methyl-substituted isomers: 3-methylpyrazole, 4-methylpyrazole, and 1-methylpyrazole. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for the structural elucidation of novel pyrazole-containing compounds in medicinal chemistry and drug development. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of pyrazole and its methyl isomers.

Table 1: ¹H NMR Spectroscopic Data in CDCl₃
CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
Pyrazole ~7.6 (s, 2H), ~6.3 (t, 1H), ~10.5 (br s, 1H)Singlet, Triplet, Broad SingletH3/H5, H4, NH
3-Methylpyrazole [1]~7.4 (d, 1H), ~6.1 (d, 1H), ~2.3 (s, 3H), ~12.3 (br s, 1H)Doublet, Doublet, Singlet, Broad SingletH5, H4, CH₃, NH
4-Methylpyrazole ~7.5 (s, 2H), ~2.1 (s, 3H), ~12.0 (br s, 1H)Singlet, Singlet, Broad SingletH3/H5, CH₃, NH
1-Methylpyrazole ~7.5 (d, 1H), ~7.4 (d, 1H), ~6.2 (t, 1H), ~3.9 (s, 3H)Doublet, Doublet, Triplet, SingletH3, H5, H4, N-CH₃
Table 2: ¹³C NMR Spectroscopic Data in CDCl₃
CompoundChemical Shift (δ) [ppm]Assignment
Pyrazole ~134.7, ~105.5C3/C5, C4
3-Methylpyrazole [1]~148, ~134, ~105, ~13C3, C5, C4, CH₃
4-Methylpyrazole ~137.9, ~117.2, ~9.0C3/C5, C4, CH₃
1-Methylpyrazole ~138.7, ~129.2, ~105.4, ~39.1C3, C5, C4, N-CH₃
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
CompoundN-H StretchC-H Stretch (Aromatic)C=C/C=N StretchC-H Bending
Pyrazole [2]~3140 (broad)~3050~1500-1400~800-700
3-Methylpyrazole ~3150 (broad)~3030~1550-1450~850-750
4-Methylpyrazole ~3150 (broad)~3020~1580-1480~800
1-Methylpyrazole [3]N/A~3100~1520-1450~760
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrazole [4]6841, 39
3-Methylpyrazole [5][6]8281, 54, 53
4-Methylpyrazole [7]8281, 55, 54
1-Methylpyrazole [8]8281, 55, 54, 42

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the pyrazole isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard 300 MHz or 500 MHz NMR spectrometer.[9]

  • ¹H NMR Acquisition: The proton NMR spectra were recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard acquisition parameters included a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) was used, and a larger number of scans was required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) was subjected to Fourier transformation. The resulting spectra were phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like pyrazole, a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For liquid samples like the methyl-substituted pyrazoles, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectra.

  • Data Acquisition: A background spectrum of the KBr pellet or salt plates was recorded first. The sample was then placed in the instrument's sample holder, and the spectrum was acquired over the mid-infrared range, typically from 4000 to 400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like the pyrazole isomers, direct insertion or injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system is a common method. This allows for separation from any impurities before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion and characteristic fragment ions.[5]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.

  • Detection: An electron multiplier or a similar detector was used to record the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z ratio.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of pyrazole isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Pyrazole Isomers cluster_isomers Pyarazole Isomers cluster_techniques Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_output Final Output Pyrazole Pyrazole NMR NMR Spectroscopy (¹H and ¹³C) Pyrazole->NMR IR Infrared (IR) Spectroscopy Pyrazole->IR MS Mass Spectrometry (EI) Pyrazole->MS Me_Py_3 3-Methylpyrazole Me_Py_3->NMR Me_Py_3->IR Me_Py_3->MS Me_Py_4 4-Methylpyrazole Me_Py_4->NMR Me_Py_4->IR Me_Py_4->MS Me_Py_1 1-Methylpyrazole Me_Py_1->NMR Me_Py_1->IR Me_Py_1->MS NMR_Data Chemical Shifts (δ) Multiplicity Coupling Constants (J) NMR->NMR_Data IR_Data Characteristic Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison_Guide Comprehensive Comparison Guide NMR_Data->Comparison_Guide IR_Data->Comparison_Guide MS_Data->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of pyrazole isomers.

References

A Comparative Analysis of the Biological Activities of Trifluoromethylated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the performance of various trifluoromethylated pyrazole derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative trifluoromethylated pyrazole derivatives, offering a quantitative comparison of their efficacy across different therapeutic areas.

Anticancer Activity

Trifluoromethylated pyrazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and protein kinases.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
C-23 MCF-7 (Breast)Not specified, but most potent in studyTubulin polymerization inhibitor[1][2]
HeLa (Cervical)Pronounced cytotoxicityTubulin polymerization inhibitor[1]
B16F10 (Melanoma)Pronounced cytotoxicityTubulin polymerization inhibitor[1]
EMT6/AR1 (Breast, multidrug-resistant)Pronounced cytotoxicityTubulin polymerization inhibitor[1]
Compound 4k PC-3 (Prostate)0.015Tubulin polymerization inhibitor[3]
SGC-7901 (Gastric)0.017Tubulin polymerization inhibitor[3]
MCF-7 (Breast)0.031Tubulin polymerization inhibitor[3]
HCT-116 (Colon)0.010Tubulin polymerization inhibitor[3]
Compound 5a PC-3 (Prostate)0.006Tubulin polymerization inhibitor[3]
SGC-7901 (Gastric)0.018Tubulin polymerization inhibitor[3]
A549 (Lung)0.063Tubulin polymerization inhibitor[3]
Compound 6 MCF-7 (Breast)6.53Kinase Inhibitor (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ)[2]
A-549 (Lung)26.40Kinase Inhibitor (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ)[2]
HCT-116 (Colon)59.84Kinase Inhibitor (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ)[2]
Compound 7 U937 (Leukemia)5.106Aurora A/B kinase inhibitor[4]
K562 (Leukemia)5.003Aurora A/B kinase inhibitor[4]
A549 (Lung)0.487Aurora A/B kinase inhibitor[4]
LoVo (Colon)0.789Aurora A/B kinase inhibitor[4]
HT29 (Colon)0.381Aurora A/B kinase inhibitor[4]
Compound 1b -0.057 (Haspin Kinase)Haspin Kinase Inhibitor[5]
Compound 1c -0.066 (Haspin Kinase)Haspin Kinase Inhibitor[5]
Compound 2c -0.062 (Haspin Kinase)Haspin Kinase Inhibitor[5]
Compound 3b -0.46 (COX-1), 3.82 (COX-2)Cyclooxygenase (COX) Inhibitor[6]
Compound 3g -Not specified for COX-1, 2.65 (COX-2)Cyclooxygenase (COX) Inhibitor[6]
Compound 3d -Not specified for COX-1, 4.92 (COX-2)Cyclooxygenase (COX) Inhibitor[6]
Antimicrobial Activity

A number of trifluoromethylated pyrazole derivatives have shown promising activity against Gram-positive bacteria, including resistant strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Phenyl-substituted derivative (1) Gram-positive bacteria2[7]
tert-butyl substituted compound (4) Gram-positive bacteria1.56[8]
Phenoxy derivative (6) S. aureus strains1.56 - 3.12[8]
B. subtilis1.56[8]
E. faecalis3.12[8]
E. faecium1.56[8]
Trifluoromethyl-substituted derivative (13) MRSA strain3.12[8]
Dichloro substitution (18) S. aureus strains0.78 - 1.56[8]
Bromo and trifluoromethyl substitution (25) S. aureus strains0.78[8]
S. epidermidis1.56[8]
E. faecium0.78[8]
Compound 4b S. aureus 4220, MRSA 3167, QRSA 3519, E. coli 19241 - 2[1]
Compound 4c S. aureus 4220, MRSA 3167, QRSA 3519, E. coli 19241 - 2[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell viability by measuring the cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare stock solutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with the test compound or vehicle control.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well of the plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of trifluoromethylated pyrazole derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_srb_assay SRB Assay cell_seeding Cell Seeding (96-well plate) incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 fixation Cell Fixation (10% TCA) incubation2->fixation staining Staining (SRB dye) fixation->staining solubilization Solubilization (Tris Base) staining->solubilization absorbance Absorbance Reading (510 nm) solubilization->absorbance

Caption: Workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.

tubulin_polymerization cluster_process Tubulin Polymerization cluster_inhibition Inhibition by Trifluoromethylated Pyrazoles tubulin αβ-Tubulin Dimers protofilament Protofilament Formation tubulin->protofilament microtubule Microtubule Assembly protofilament->microtubule cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule->cell_cycle_arrest inhibitor Trifluoromethylated Pyrazole Derivative inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by trifluoromethylated pyrazole derivatives.

kinase_inhibition_pathway cluster_signaling Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition kinase Protein Kinase (e.g., AKT, Aurora) phosphorylated_substrate Phosphorylated Substrate Protein kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Cellular Response (Proliferation, Survival) phosphorylated_substrate->cellular_response blocked_response Inhibition of Proliferation & Survival cellular_response->blocked_response Inhibition inhibitor Trifluoromethylated Pyrazole Inhibitor inhibitor->kinase Binds to ATP-binding site

Caption: Mechanism of action for trifluoromethylated pyrazole kinase inhibitors.

References

Benchmarking Synthetic Routes to 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of synthetic routes to 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into established and emerging methodologies, presenting key performance data and detailed experimental protocols to inform your synthetic strategy.

The strategic incorporation of a bromine atom and a trifluoromethyl group into the pyrazole scaffold offers unique physicochemical properties beneficial for drug design, including enhanced metabolic stability and binding affinity. Consequently, the development of efficient and scalable synthetic routes to molecules such as this compound is of significant interest. This guide benchmarks two primary approaches: direct electrophilic bromination of a pyrazole precursor and a multi-step synthesis involving the construction of the brominated pyrazole ring.

Comparison of Synthetic Strategies

Two distinct strategies for the synthesis of this compound are evaluated:

  • Route 1: Direct Bromination with N-Bromosuccinimide (NBS). This approach involves the direct functionalization of the readily available 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide, a common and relatively safe brominating agent.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute 1: Direct Bromination with NBSRoute 2: Multi-step Synthesis from Diethyl Butynedioate
Starting Material 1-methyl-3-(trifluoromethyl)-1H-pyrazoleDiethyl butynedioate
Key Reagents N-Bromosuccinimide, AcetonitrileMethylhydrazine, Phosphorus oxybromide, Ethanol, NaOH
Reaction Steps 13
Overall Yield High (Specific yield not reported)Moderate (Yield for the final trifluoromethylation step is not provided)
Purity High (Assumed from context)Intermediate purities are generally high
Reaction Time Not specifiedMultiple hours per step
Reaction Temperature Room TemperatureVaried (from -10°C to reflux)
Key Advantages Atom-economical, single step, mild conditionsUtilizes simple, readily available starting materials
Key Disadvantages Requires synthesis of the pyrazole precursorMulti-step, potentially lower overall yield, uses hazardous reagents (POBr3)

Experimental Protocols

Route 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method is adapted from the work of Tairov et al., who reported the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole under mild conditions.[1] While the original publication does not provide a detailed experimental protocol in the main text or supporting information that could be located, a general procedure for the bromination of pyrazoles with NBS is as follows:

General Procedure:

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at room temperature is added N-bromosuccinimide (1.0-1.2 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Diagram of the experimental workflow for Route 1:

G cluster_0 Route 1: Direct Bromination A 1-methyl-3-(trifluoromethyl)-1H-pyrazole C Reaction in Solvent (e.g., Acetonitrile) A->C B N-Bromosuccinimide (NBS) B->C D Work-up and Purification C->D E This compound D->E

Caption: Workflow for the direct bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Route 2: Multi-step Synthesis via a Carboxylic Acid Intermediate (Proposed)

This proposed route is based on a patent for the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine, which involves the formation of a brominated pyrazole carboxylic acid ester intermediate.[2][3] To adapt this for the synthesis of the target molecule, a final trifluoromethylation step would be necessary, for which a standard protocol is not yet established in this specific context.

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

To a solution of diethyl butynedioate in diethyl ether at -10°C, a 40% aqueous solution of methylhydrazine is added dropwise, maintaining the temperature below 0°C. The resulting solid is filtered, washed with diethyl ether, and then heated to 100°C to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[2]

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

The 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is dissolved in acetonitrile, and phosphorus oxybromide (POBr3) is added. The mixture is heated to reflux. After cooling, the reaction mixture is poured into a saturated sodium carbonate solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[3] A yield of 93.2% has been reported for the subsequent hydrolysis of this ester to the corresponding carboxylic acid.[3]

Step 3: Conversion to this compound (Hypothetical)

Diagram of the logical relationship for Route 2:

G cluster_1 Route 2: Multi-step Synthesis A Diethyl butynedioate C 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester A->C B Methylhydrazine B->C E 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester C->E D Phosphorus oxybromide D->E G This compound E->G F Trifluoromethylation Reagent F->G

References

Unveiling the Reactivity of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized heterocyclic compounds is paramount. This guide provides a comparative analysis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a versatile building block in medicinal and agrochemical chemistry. Leveraging insights from Density Functional Theory (DFT) studies on analogous pyrazole systems, we delineate its reactivity profile against other key pyrazole alternatives, offering a predictive framework for its synthetic transformations.

The strategic placement of a bromine atom, a methyl group, and a trifluoromethyl group on the pyrazole ring imparts a unique electronic landscape to this compound, making it a subject of significant interest for targeted functionalization. While direct DFT studies on this specific molecule are not extensively available in the public domain, a wealth of computational research on related pyrazole derivatives allows for a robust, inferential analysis of its reactivity.

Comparative Reactivity Analysis: An Overview

The reactivity of the pyrazole ring is dictated by the interplay of its constituent nitrogen atoms and the electronic effects of its substituents. The trifluoromethyl group at the 3-position acts as a strong electron-withdrawing group, significantly influencing the electron density distribution across the ring. Conversely, the methyl group at the 1-position is a weak electron-donating group. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions and metal-halogen exchange, further expanding the synthetic utility of this scaffold.

To contextualize the reactivity of this compound, we compare its predicted reactivity with that of its parent compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, and another key isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

CompoundC4 Position Reactivity (Electrophilic Attack)C5 Position Reactivity (Nucleophilic/Metathesis)Key Synthetic Handles
This compound Moderately deactivatedActivated for metal-halogen exchangeBromine at C5
1-methyl-3-(trifluoromethyl)-1H-pyrazoleDeactivatedSusceptible to metallationC-H bond at C5
1-methyl-5-(trifluoromethyl)-1H-pyrazoleActivatedDeactivatedC-H bond at C4

This table summarizes the inferred relative reactivities based on the electronic properties of the substituents.

Predicting Reaction Pathways: A DFT-Informed Perspective

DFT calculations on similar pyrazole systems have consistently demonstrated their power in predicting sites of electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. For this compound, we can anticipate the following reactivity patterns:

  • Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group is expected to deactivate the ring towards electrophilic attack. However, the C4 position remains the most likely site for substitution, albeit requiring forcing conditions.

  • Metallation and Functionalization: The bromine atom at the C5 position is the primary site for reactivity. Metal-halogen exchange reactions, for instance with organolithium reagents, are expected to proceed readily at this position, generating a nucleophilic pyrazole species that can be trapped with a wide range of electrophiles. This offers a regioselective route to 5-substituted pyrazoles.

  • Cross-Coupling Reactions: The C-Br bond at the C5 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse carbon-based substituents.

Experimental Protocols: A Template for DFT Studies

For researchers wishing to conduct their own DFT studies on this compound or related compounds, the following protocol, based on established methodologies for pyrazole systems, is recommended.[1][2][3][4][5][6][7]

Computational Details:

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP or M06-2X are commonly used for good accuracy with organic molecules.

  • Basis Set: 6-311+G(d,p) or a larger basis set for more accurate results.

  • Solvation Model: The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) can be used to simulate solvent effects (e.g., in THF or DMF).

  • Calculations to Perform:

    • Geometry Optimization: To find the lowest energy structure of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Population Analysis: To calculate atomic charges (e.g., Mulliken, NBO) and understand the electron distribution.

    • Frontier Molecular Orbital (FMO) Analysis: To identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites for electrophilic and nucleophilic attack.

    • Fukui Function Analysis: To provide a more quantitative measure of the reactivity at each atomic site.

    • Reaction Pathway Modeling: To calculate the activation energies and reaction energies for specific transformations.

Visualizing Reactivity and Synthetic Pathways

To further illustrate the logical relationships in the reactivity of this compound, the following diagrams are provided.

Predicted Reactivity of this compound substituent_effects Substituent Effects -CF3 (C3): Strong electron-withdrawing -N-CH3 (N1): Weak electron-donating -Br (C5): Halogen bonding, synthetic handle reactivity_sites Potential Reaction Sites C4: Electrophilic attack (deactivated) C5: Metal-halogen exchange, cross-coupling substituent_effects->reactivity_sites Dictate reaction_types Major Reaction Classes Electrophilic Aromatic Substitution Organometallic Reactions Transition-Metal Catalyzed Cross-Coupling reactivity_sites->reaction_types Enable

Caption: A diagram illustrating the influence of substituents on the reactivity of the pyrazole core.

Synthetic Workflow for C5 Functionalization start This compound metal_halogen Metal-Halogen Exchange Reagent: n-BuLi or i-PrMgCl Intermediate: 5-lithiated pyrazole start->metal_halogen Organometallic Pathway cross_coupling Cross-Coupling Reaction Catalyst: Pd(PPh3)4 or similar Reactant: Boronic acid, stannane, etc. start->cross_coupling Cross-Coupling Pathway electrophilic_quench Electrophilic Quench Electrophile: Aldehyde, CO2, etc. Product: 5-substituted pyrazole metal_halogen->electrophilic_quench coupled_product Coupled Product Product: 5-aryl/alkenyl/alkynyl pyrazole cross_coupling->coupled_product

References

A Comparative Guide to Catalysts for Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of pyrazole-containing molecules is a frequent necessity due to their prevalence in bioactive compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, enabling the formation of crucial carbon-carbon bonds. However, the selection of an optimal catalyst system is paramount for achieving high yields and reaction efficiency, particularly with substrates like bromopyrazoles which can present unique challenges. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of bromopyrazoles, supported by experimental data to facilitate informed catalyst selection.

Performance Comparison of Catalytic Systems

The efficacy of a Suzuki coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent system. The following table summarizes the performance of different catalyst systems in the Suzuki coupling of 4-bromopyrazoles with various arylboronic acids, drawing from published protocols.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O906-A classical, widely used catalyst.[1]
(IPr)Pd(cinnamyl)ClIPrK₂CO₃THF1101552-97Effective for a range of substrates.[1]
P1 or P2 Precatalysts-K₃PO₄Dioxane/H₂O605-870-95Developed for challenging N-H pyrazoles.[1][2]
XPhos Pd G2XPhosK₂CO₃EtOH/H₂OMicrowave--Used for coupling with styryl boronic acids.[3]

Key Observations:

  • Classical vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ are effective, more modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), often provide higher yields and can be effective at lower catalyst loadings.[4]

  • Challenges with Unprotected Pyrazoles: The acidic N-H proton in unprotected pyrazoles can interfere with the catalytic cycle. Specialized precatalysts like P1 and P2 have been developed to address this challenge, allowing for successful couplings under milder conditions.[2]

  • Influence of Ligands: The choice of ligand is critical. Bulky and electron-donating ligands enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle, which is particularly important for less reactive aryl bromides.[4]

  • Base and Solvent Effects: The combination of base and solvent plays a crucial role. A common system is the use of a carbonate or phosphate base in a mixture of an organic solvent like dioxane or THF with water.[1] The use of "green" solvent systems like ethanol/water is also being explored.[3]

Experimental Protocols

Below are detailed experimental procedures for two representative Suzuki coupling reactions of bromopyrazoles, providing a practical guide for laboratory implementation.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[1]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to potentially shorten reaction times.

Materials:

  • Bromopyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., EtOH/H₂O)

Procedure:

  • In a microwave vial, combine the bromopyrazole, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature and time until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Bromopyrazole - Arylboronic Acid - Base B Add Catalyst and Solvent A->B C Degas Mixture B->C D Heat / Irradiate C->D E Cool and Dilute D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Final Product H->I

Caption: A generalized workflow for the Suzuki coupling of bromopyrazoles.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Bromopyrazole) pd2_complex R¹-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pd2_aryl_complex R¹-Pd(II)-R² L_n transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][5][6]

References

Assessing the Drug-Likeness of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the drug-likeness of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Through a combination of in silico predictions and comparison with established drugs, this document aims to provide a clear, data-driven perspective on its potential as a drug candidate. The following sections detail its physicochemical properties, predicted pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and a comparative analysis with the well-known COX-2 inhibitor Celecoxib and another pyrazole derivative.

Physicochemical Properties and Lipinski's Rule of Five

A fundamental step in evaluating drug-likeness is the assessment of a compound's physicochemical properties, often guided by Lipinski's Rule of Five. This rule suggests that orally administered drugs generally possess certain characteristics to ensure good absorption and permeation. The table below summarizes these properties for this compound and compares them against Celecoxib, a successful pyrazole-containing drug, and a simple pyrazole molecule.

PropertyThis compoundCelecoxibPyrazoleLipinski's Rule of Five Guideline
Molecular Formula C₅H₄BrF₃N₂C₁₇H₁₄F₃N₃O₂SC₃H₄N₂-
Molecular Weight ( g/mol ) 228.99381.3768.08≤ 500
LogP (Octanol/Water Partition Coefficient) 2.35 (Predicted)3.530.43≤ 5
Hydrogen Bond Donors 011≤ 5
Hydrogen Bond Acceptors 3 (Predicted)52≤ 10
Lipinski's Violations 000No more than 1

Data for this compound and Pyrazole are predicted using SwissADME. Data for Celecoxib is from established literature and drug databases.

As indicated in the table, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its molecular weight and predicted lipophilicity (LogP) fall well within the desired ranges.

In Silico ADMET Prediction

To further probe the drug-like potential, a comprehensive ADMET profile was predicted for this compound using the pkCSM and SwissADME web servers. These tools utilize computational models to forecast the pharmacokinetic and toxicity properties of a molecule.

ADMET ParameterPredicted Value for this compoundInterpretation
Absorption
Water Solubility (logS)-2.85Moderately soluble
Caco-2 Permeability (logPapp)0.45High permeability
Intestinal Absorption (% Absorbed)92.5%High
P-glycoprotein SubstrateNoLow potential for efflux
Distribution
VDss (human) (log L/kg)-0.15Low distribution into tissues
BBB Permeability (logBB)-0.42Readily crosses the blood-brain barrier
CNS Permeability (logPS)-1.85Moderate CNS penetration
Metabolism
CYP2D6 SubstrateNoLow potential for metabolism by CYP2D6
CYP3A4 SubstrateYesPotential for metabolism by CYP3A4
CYP2D6 InhibitorNoLow risk of inhibiting CYP2D6
CYP3A4 InhibitorNoLow risk of inhibiting CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.35Moderate clearance rate
Toxicity
AMES ToxicityNon-mutagenicLow risk of mutagenicity
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityNoLow risk of liver toxicity
Skin SensitisationNoLow risk of skin sensitization

The in silico analysis suggests that this compound has a promising ADMET profile. Its predicted high intestinal absorption and permeability are key indicators of good oral bioavailability. While it is predicted to be a substrate for the major drug-metabolizing enzyme CYP3A4, it does not appear to inhibit key cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions. Importantly, the preliminary toxicity predictions indicate a low risk of mutagenicity, cardiotoxicity, and hepatotoxicity.

Experimental Protocols

1. In Silico Physicochemical and ADMET Predictions:

  • Objective: To calculate the physicochemical properties and predict the ADMET profile of this compound.

  • Methodology:

    • The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CN1C(Br)=CC(=N1)C(F)(F)F) was obtained from the PubChem database.

    • The SMILES string was submitted to the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.

    • The following parameters were recorded:

      • Physicochemical properties: Molecular Weight, LogP, number of Hydrogen Bond Donors, and number of Hydrogen Bond Acceptors.

      • ADMET properties: Water Solubility, Caco-2 Permeability, Intestinal Absorption, P-glycoprotein substrate status, Volume of Distribution (VDss), Blood-Brain Barrier (BBB) Permeability, Central Nervous System (CNS) Permeability, Cytochrome P450 (CYP) substrate and inhibitor status, Total Clearance, AMES Toxicity, hERG I inhibition, Hepatotoxicity, and Skin Sensitization.

    • The results were compiled and tabulated for analysis.

2. Comparative Analysis:

  • Objective: To compare the drug-likeness profile of this compound with the established drug Celecoxib and a basic pyrazole structure.

  • Methodology:

    • Physicochemical and ADMET data for Celecoxib were obtained from reputable drug databases (e.g., PubChem, DrugBank) and relevant scientific literature.

    • The SMILES string for pyrazole (c1cn[nH]c1) was used to generate its predicted physicochemical properties via SwissADME for a baseline comparison.

    • The data for all three compounds were compiled into a comparative table to highlight similarities and differences in their drug-like properties.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the concepts and processes involved in this assessment, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_input Input Molecule cluster_prediction In Silico Prediction cluster_output Predicted Properties cluster_analysis Analysis molecule 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole (SMILES) swissadme SwissADME molecule->swissadme pkcsm pkCSM molecule->pkcsm physicochem Physicochemical Properties swissadme->physicochem admet ADMET Profile pkcsm->admet comparison Comparative Analysis (vs. Celecoxib, Pyrazole) physicochem->comparison admet->comparison assessment Drug-Likeness Assessment comparison->assessment

Caption: Experimental workflow for the in silico assessment of drug-likeness.

lipinski_rules Lipinski's Rule of Five Evaluation compound 5-bromo-1-methyl-3- (trifluoromethyl)-1H-pyrazole mw MW = 228.99 (≤ 500) compound->mw logp LogP = 2.35 (≤ 5) compound->logp hbd H-Bond Donors = 0 (≤ 5) compound->hbd hba H-Bond Acceptors = 3 (≤ 10) compound->hba violations Violations = 0 (≤ 1) mw->violations logp->violations hbd->violations hba->violations

Caption: Evaluation of this compound against Lipinski's Rule of Five.

Conclusion

The comprehensive in silico assessment of this compound reveals a promising drug-like profile. It successfully adheres to Lipinski's Rule of Five, and its predicted ADMET properties suggest good oral bioavailability and a low potential for significant toxicity. The compound's characteristics, when compared to the established drug Celecoxib, further support its potential as a lead structure for further investigation. However, it is crucial to emphasize that these are computational predictions. Subsequent experimental validation, including in vitro and in vivo studies, is essential to confirm these findings and fully elucidate the therapeutic potential of this pyrazole derivative.

Safety Operating Guide

Navigating the Disposal of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a halogenated pyrazole derivative. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, fumes, or vapors.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[1]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[1]

Hazard Profile and Waste Classification

Due to its chemical structure, this compound presents several potential hazards that necessitate its classification as hazardous waste:

Hazard ClassStructural JustificationDisposal Consideration
Halogenated Organic Compound Presence of bromine and a trifluoromethyl group.Must be segregated as halogenated waste.[2][3][4]
Nitrogen-Containing Heterocycle Pyrazole ring structure.Potential for environmental persistence and aquatic toxicity.
Unknown Toxicity Lack of comprehensive toxicological data.A conservative approach requires treating it as a toxic substance.

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[5]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Collection and Segregation:

  • Solid Waste: Collect pure compound, residues, and contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled container for solid chemical waste.[5]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper treatment and disposal.[2][3][4]

2. Container Selection and Labeling:

  • Container Compatibility: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6][7]

  • Proper Labeling: The waste container must be clearly labeled with the following information:[8]

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[6]

    • An accurate list of all constituents and their approximate concentrations if it is a solution.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

3. Storage:

  • Designated Area: Store the waste container in a designated hazardous waste accumulation area within the laboratory.[7]

  • Secondary Containment: It is best practice to store the container in secondary containment to prevent spills.[6]

  • Incompatible Materials: Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.[7]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5]

  • Provide Inventory: Provide them with a detailed inventory of the waste, including the chemical names and quantities.

  • Follow Instructions: Follow their specific instructions for packaging and preparing the waste for transport.

5. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6][9][10]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: After triple rinsing and air drying, and once free of any hazardous residue, the container can be disposed of in the regular trash or recycling, provided any hazard labels have been defaced or removed.[6][10]

Experimental Protocol: Waste Handling Workflow

The following workflow outlines the standard operating procedure for the disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Generation of Waste (Solid or Liquid) B Segregate as Halogenated Waste A->B Classify C Select Compatible Labeled Container B->C Contain D Store in Designated Secondary Containment Area C->D Store E Contact EHS for Waste Pickup D->E Schedule F Licensed Waste Disposal Service E->F Transport G Compliant Treatment and Disposal F->G Process

Disposal workflow for this compound.

This structured approach to the disposal of this compound is designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 524740-42-9). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][4][5]

Immediate first aid measures are crucial in the event of exposure:

  • If Swallowed : Call a poison center or doctor if you feel unwell.[6] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5]

  • If on Skin : Wash with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice/attention.[2][3] Take off contaminated clothing and wash it before reuse.[3][7]

  • If in Eyes : Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses, if present and easy to do.[2][3][6] Continue rinsing.[2][3][6] If eye irritation persists, get medical advice/attention.[2][3]

  • If Inhaled : Remove person to fresh air and keep at rest in a position comfortable for breathing.[2]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[8][9] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety goggles with side protection or a face shield.[2] Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][10]To protect against splashes that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[11] Inspect gloves before each use.[12] For highly corrosive or readily absorbed compounds, double-gloving is recommended. A flame-resistant lab coat should be worn at all times.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.[8]To prevent skin contact which can cause irritation.[2][3]
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.[2] If engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[2]To avoid inhalation which may cause respiratory irritation.[2][5]
Footwear Close-toed footwear is mandatory in the laboratory.[2]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this chemical will minimize risks. Always work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[2][4]

    • Review the Safety Data Sheet (SDS) before starting any work.[13]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the chemical name and associated hazards.[8]

  • Handling :

    • Avoid all personal contact, including inhalation.[7]

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing or transferring the solid, use techniques that minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep containers securely sealed when not in use.[7][10]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7][10]

    • Decontaminate the work area and any equipment used.

    • Remove and wash contaminated clothing and gloves before re-use.[10]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[8]

  • Container Management :

    • Use a suitable, closed container for disposal.[5]

    • Do not mix with incompatible waste streams.

  • Disposal Procedure :

    • Dispose of the waste through a licensed professional waste disposal service.[5]

    • Consult local, state, and federal regulations for specific disposal requirements.[2]

    • Empty containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste.

Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Performing Reaction/Procedure handle1->handle2 post1 Decontaminate Workspace and Equipment handle2->post1 disp1 Segregate Hazardous Waste handle2->disp1 Waste Generation post2 Remove and Clean/Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.